Technical Guide: Chemical Structure Analysis of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole
[1][2] Executive Summary This technical guide provides a comprehensive structural elucidation framework for 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole .[1][2][3] This scaffold represents a critical intersection of phar...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a comprehensive structural elucidation framework for 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole .[1][2][3] This scaffold represents a critical intersection of pharmacophores: the fused bicyclic imidazo[2,1-b]thiazole core (known for anthelmintic and immunomodulatory activity, e.g., Levamisole), a nitro group (imparting specific redox potential and bioactivation capability), and a phenoxy moiety (enhancing lipophilicity and target binding affinity).[4]
The analysis focuses on distinguishing this specific regioisomer from potential synthetic byproducts and validating the electronic environment of the nitro-substituted imidazole ring.[2][3]
To accurately analyze the structure, one must understand its origin.[2][4] The synthesis of imidazo[2,1-b]thiazoles typically involves the Hantzsch-type condensation of 2-aminothiazole with an
The formation of the 5-nitro-6-phenoxy derivative likely proceeds via one of two pathways, which dictates the impurity profile:
Cyclization then Nitration: Cyclization of 2-aminothiazole with
-bromo- -phenoxyacetaldehyde (or ketone), followed by electrophilic nitration.[1][2][3] Risk:[1][2][4] Regioisomeric nitration at the thiazole ring (C-2 or C-3) rather than the imidazole C-5.[1][2][3]
Direct Cyclization: Condensation using a pre-nitrated precursor.[1][2][3] Risk:[1][2][4] Lower yields and ring-opening side reactions.[1][2][3]
We assume the target molecule has the nitro group at position 5 and phenoxy at position 6.[2]
Visualization: Synthesis & Impurity Logic[1][2]
Caption: Synthetic pathway analysis highlighting the origin of regioisomeric impurities essential for structural discrimination.
Spectroscopic Characterization Strategy
The core challenge is proving the regiochemistry of the nitro group (Position 5 vs. Thiazole ring) and the integrity of the ether linkage.[4]
Nuclear Magnetic Resonance (NMR)[1][2][3][5][8][9][10][11][12]
The 5-Nitro-6-phenoxy substitution pattern results in a fully substituted imidazole ring .[1][2][3] This is the primary diagnostic feature: The absence of imidazole protons. [4]
Key Validation Step:
If a singlet appears around 8.0-8.5 ppm that does not exchange with D
O, it indicates the nitro group is not at position 5 (i.e., the synthesis failed, and H-5 is still present).[2][4]
C NMR & 2D Correlations
HMBC (Heteronuclear Multiple Bond Correlation):
Thiazole H-2/H-3 will show correlations to the bridgehead carbon (C-8a).[1][2][3]
Phenoxy carbons will correlate to the quaternary C-6 of the imidazole ring.[1][2][3]
C-5 (Nitro-bearing): Typically weak or invisible in standard
C due to quadrupole broadening by N and lack of NOE, but detectable in HMBC if long-range coupling to Thiazole H-3 exists (though unlikely across the bridge).[1][2][4][3]
Mass Spectrometry (MS)[1][2][3][8][11]
Technique: ESI-HRMS (Positive Mode) or EI (Electron Impact).[1][2][4]
Understanding the structure allows for the prediction of biological behavior.[2]
Electronic Effects
The 5-nitro group is a strong electron-withdrawing group (EWG).[1][2][3][5]
Effect on C-6: It decreases electron density at C-6, making the ether linkage potentially susceptible to nucleophilic attack (though the phenoxy group is relatively stable).[1][2][4][3]
Redox Potential: The nitro group on the imidazole ring is a target for nitroreductases (bacterial or hypoxic tumor environments).[4] This structure suggests potential as a hypoxia-activated prodrug or anti-anaerobic agent .[1][2][3]
Molecular weight and formula of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole
Part 1: Executive Summary & Core Identity 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole represents a specialized chemical scaffold within the nitroimidazothiazole class. Structurally, it consists of a fused bicyclic core...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Identity
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole represents a specialized chemical scaffold within the nitroimidazothiazole class. Structurally, it consists of a fused bicyclic core (imidazo[2,1-b][1,3]thiazole) functionalized with a nitro group at position 5 and a phenoxy ether linkage at position 6.
This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of bioreductive prodrugs for tuberculosis (TB) and neglected tropical diseases (kinetoplastid infections). The compound functions as a structural analog to known antitubercular agents (e.g., pretomanid, delamanid), where the nitro group serves as a "warhead" requiring metabolic activation by specific nitroreductases (e.g., Ddn in Mycobacterium tuberculosis).
Physicochemical Specifications
The following data establishes the baseline identity for 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole.
Property
Value
Notes
IUPAC Name
5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole
Molecular Formula
C₁₁H₇N₃O₃S
Molecular Weight
261.26 g/mol
Monoisotopic Mass: ~261.02
Core Scaffold
Imidazo[2,1-b][1,3]thiazole
Fused 5,5-bicyclic system
Key Substituents
5-Nitro (-NO₂), 6-Phenoxy (-OC₆H₅)
Nitro is electron-withdrawing; Phenoxy is electron-donating (resonance) but withdrawing (induction).[1]
Predicted LogP
~2.8 - 3.2
Lipophilic, suitable for membrane permeation
H-Bond Donors
0
H-Bond Acceptors
5
(3 Oxygen, 2 Nitrogen)
Part 2: Synthetic Architecture & Protocol
The synthesis of 5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole requires a convergent approach. The imidazo[2,1-b]thiazole core is typically constructed first, followed by functionalization, or constructed from pre-functionalized precursors to ensure regioselectivity.
Retrosynthetic Analysis
The most robust pathway involves the cyclocondensation of 2-aminothiazole with a functionalized
-halo ketone, followed by electrophilic nitration.
Step 1: Formation of the 6-phenoxyimidazo[2,1-b][1,3]thiazole core via Hantzsch-type cyclization.
Step 2: Regioselective nitration at the C-5 position.
Visualization: Synthesis Workflow
Figure 1: Convergent synthesis pathway. The electron-rich C-5 position of the intermediate directs the incoming nitro group.
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for nitroimidazo[2,1-b]thiazole synthesis [1, 2].
Step 1: Cyclization to 6-Phenoxyimidazo[2,1-b][1,3]thiazole
Reagents: Dissolve 2-aminothiazole (1.0 eq) and 2-bromo-2-phenoxyacetaldehyde (1.1 eq) in anhydrous ethanol or methyl ethyl ketone (MEK).
Reaction: Heat to reflux for 4–6 hours. Monitor consumption of 2-aminothiazole by TLC (Mobile phase: Hexane/EtOAc 7:3).
Workup: Cool the mixture. The hydrobromide salt of the product may precipitate. Filter and wash with cold ethanol.
Neutralization: Suspend the salt in water and neutralize with saturated
to release the free base. Extract with dichloromethane (DCM).
Purification: Recrystallize from ethanol/water to obtain the 6-phenoxy intermediate.
Preparation: Dissolve the 6-phenoxy intermediate in concentrated sulfuric acid (
) at 0°C.
Nitration: Dropwise add fuming nitric acid (
, 1.1 eq) while maintaining the temperature below 5°C. The position 5 is the most nucleophilic site on the imidazo-thiazole fused system, ensuring regioselectivity.
Quenching: Stir for 1 hour at 0°C, then pour the reaction mixture onto crushed ice.
Isolation: The yellow precipitate (nitro compound) is filtered, washed extensively with water to remove acid, and dried.
Validation: Verify structure via
-NMR (disappearance of the C-5 proton signal).
Part 3: Mechanism of Action (Bioreductive Activation)
The pharmacological potential of 5-nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole lies in its ability to act as a prodrug. Similar to pretomanid and delamanid , the biological activity is driven by the nitro group.
The Nitro-Activation Cascade
In Mycobacterium tuberculosis, the compound is recognized by the deazaflavin-dependent nitroreductase (Ddn).
Entry: The lipophilic phenoxy tail facilitates diffusion through the mycobacterial cell wall.
Reduction: Ddn reduces the 5-nitro group to a reactive intermediate (nitroso or hydroxylamine).
Radical Release: This process releases reactive nitrogen species (RNS), including nitric oxide (NO).
Target Damage: RNS inhibit mycolic acid synthesis and poison the respiratory complex, leading to bacterial cell death.
Visualization: Bioreductive Pathway
Figure 2: Mechanism of Action. The compound acts as a "Trojan horse," releasing toxic radicals only upon enzymatic reduction inside the pathogen.
Part 4: Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.
Technique
Expected Signature
Purpose
¹H-NMR (DMSO-d₆)
Absence of singlet at ~8.0 ppm (C-5 H). Presence of aromatic multiplets (7.0–7.5 ppm) for phenoxy group. Doublets for thiazole ring protons (~7.5, 8.0 ppm).
Confirm substitution pattern and regioselectivity.
HRMS (ESI+)
[M+H]⁺ peak at 262.03 m/z.
Confirm molecular formula ().
IR Spectroscopy
Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ ( stretch). Ether C-O stretch at ~1240 cm⁻¹.
Verify functional groups.
HPLC Purity
Single peak >95% area (UV 254 nm).
Ensure compound purity for biological assay.
Safety Considerations
Explosivity: Nitro-heterocycles can be energetic. Avoid heating the dry solid above 100°C.
Toxicity: As a potent electrophile upon reduction, treat as a potential mutagen. Handle in a fume hood with double gloving.
References
Synthesis and biological evaluation of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles. National Institutes of Health (NIH) / PubMed. (2017). Investigates the synthesis of nitroimidazothiazoles as antitubercular backups to pretomanid. Link
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. (2025).[2] Comprehensive review of the structure-activity relationships (SAR) of 5-nitroimidazole derivatives. Link
Imidazo[2,1-b][1,3]thiazole Scaffold Properties. PubChem. (2025).[3][4] Chemical and physical property data for the core imidazo[2,1-b]thiazole system. Link
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives. PMC. (2020). Detailed protocols for functionalizing the imidazo[2,1-b]thiazole ring system. Link
An In-Depth Technical Guide to the Pharmacological Properties of 5-Nitro-6-phenoxyimidazo[2,1-b]thiazole and its Derivatives
An In-Depth Technical Guide to the Pharmacological Properties of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole and its Derivatives A Senior Application Scientist's Synthesis of Emerging Therapeutic Potential Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Pharmacological Properties of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole and its Derivatives
A Senior Application Scientist's Synthesis of Emerging Therapeutic Potential
Executive Summary
The fused heterocyclic scaffold of imidazo[2,1-b][1][2]thiazole represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The targeted introduction of a 5-nitro group and a 6-phenoxy moiety is a strategic design element aimed at potentiating specific biological activities, particularly in the realms of infectious diseases and oncology. This guide provides a comprehensive technical overview of the anticipated pharmacological properties of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole, drawing upon established research on structurally related compounds. We will explore its potential as an antitubercular, anticancer, and antimicrobial agent, detailing plausible mechanisms of action, proposing robust experimental protocols for its evaluation, and presenting a putative synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this novel chemical entity.
Introduction: The Imidazo[2,1-b][1][2]thiazole Scaffold and Strategic Functionalization
The imidazo[2,1-b][1][2]thiazole core is a bicyclic system containing a bridgehead nitrogen atom, which imparts a unique three-dimensional structure that is often complementary to the binding sites of various biological targets. This scaffold is a cornerstone in the development of agents with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6]
The specific functionalization with a 5-nitro group and a 6-phenoxy group is a deliberate medicinal chemistry strategy.
The 5-Nitro Group: Nitroaromatic compounds are a well-established class of antimicrobials and are particularly effective against Mycobacterium tuberculosis.[7] The nitro group often acts as a prodrug element, which upon reduction within the target pathogen, generates reactive nitrogen species that are cytotoxic.[8] This mechanism is a key feature of successful antitubercular drugs like delamanid.[7]
The 6-Phenoxy Group: The phenoxy substituent provides a lipophilic tail that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, modulate binding to target proteins, and influence metabolic stability. The nature and substitution pattern of the phenoxy ring offer a facile handle for further chemical modification to optimize activity and selectivity.
Anticipated Pharmacological Properties
Based on the extensive literature on related imidazo[2,1-b]thiazole and nitroaromatic compounds, 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole is predicted to exhibit significant activity in the following areas:
Antitubercular Activity
The presence of the 5-nitro group strongly suggests a potential for potent antitubercular activity. The proposed mechanism of action mirrors that of other nitroimidazole-based drugs.
Proposed Mechanism of Action:
Prodrug Activation: The compound is expected to be a prodrug that is reductively activated by a deazaflavin-dependent nitroreductase (Ddn) present in Mycobacterium tuberculosis.[9]
Generation of Reactive Nitrogen Species: This reduction process likely generates reactive nitrogen species, such as nitric oxide (NO).[8]
Mycolic Acid Synthesis Inhibition: These reactive species can interfere with cellular respiration and inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7]
This targeted activation within mycobacteria suggests the potential for selective toxicity against the pathogen with minimal effects on host cells.[1]
Supporting Evidence from Related Compounds:
Derivatives of imidazo[2,1-b][1][2][10]thiadiazole have shown moderate to significant anti-tuberculosis activity.[2]
Nitroimidazoles are a clinically important class of antitubercular agents.[9][11]
Anticancer Activity
The imidazo[2,1-b][1][2]thiazole scaffold is a recurring motif in compounds with demonstrated anticancer properties. The addition of the phenoxy group could further enhance this activity.
Potential Mechanisms of Action:
Kinase Inhibition: Many thiazole-containing compounds exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.[12]
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a common mechanism for anticancer drugs. Certain thiazole derivatives have been shown to inhibit tubulin polymerization.[13]
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[12]
Supporting Evidence from Related Compounds:
Novel 1,3-thiazole analogs have exhibited potent antiproliferative activity against breast cancer cell lines.[12]
Derivatives of imidazo[2,1-b][1][2][10]thiadiazole have shown significant in vitro anticancer activity against a panel of human tumor cell lines.[2][5]
Antimicrobial Activity
Beyond tuberculosis, the core scaffold and nitro functionality suggest a broader spectrum of antimicrobial activity.
Potential Targets:
DNA Gyrase Inhibition: Some 5,6-dihydroimidazo[2,1-b]thiazoles have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme.[10][14]
General Oxidative Stress: The generation of reactive nitrogen species could also be effective against a range of other bacterial and parasitic pathogens.
Supporting Evidence from Related Compounds:
5,6-dihydroimidazo[2,1-b]thiazoles have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]
Thiazole derivatives have shown efficacy against a wide range of microorganisms.[15]
Proposed Synthetic Route
A plausible and efficient method for the synthesis of the 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole core involves a one-pot multicomponent reaction, such as the Groebke–Blackburn–Bienaymé reaction.[4] An alternative approach is a sequential thioamination protocol.[16]
Proposed Synthetic Workflow:
Caption: Proposed one-pot synthesis of the target compound.
Experimental Protocols
To validate the predicted pharmacological properties, a series of well-defined experimental protocols are necessary.
In Vitro Antitubercular Activity Assay
Methodology: Microplate Alamar Blue Assay (MABA)
Preparation of Mycobacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase.
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
Assay Setup: In a 96-well microplate, add the mycobacterial suspension to each well containing the serially diluted compound. Include positive (drug-free) and negative (no bacteria) controls.
Incubation: Incubate the plates at 37°C for 7 days.
Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.
Data Analysis: Measure the fluorescence or absorbance. A change in color from blue to pink indicates bacterial growth. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents this color change.
In Vitro Anticancer Activity Assay
Methodology: MTT Assay for Cell Viability
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Data Analysis: Measure the absorbance at 570 nm. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[17]
In Vitro Antimicrobial Activity Assay
Methodology: Broth Microdilution Method
Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., MRSA) in Mueller-Hinton broth to a standardized turbidity.
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microplate.
Inoculation: Inoculate each well with the standardized bacterial suspension.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole scaffold holds considerable promise as a lead structure for the development of novel therapeutic agents. The strategic inclusion of the 5-nitro and 6-phenoxy groups is anticipated to confer potent antitubercular, anticancer, and antimicrobial activities. The proposed synthetic route offers an efficient means of accessing this molecule and its analogs for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives to establish structure-activity relationships. In vivo efficacy and toxicity studies will be crucial to ascertain the therapeutic potential of the most promising candidates. The exploration of this chemical space is a scientifically sound endeavor with the potential to address significant unmet medical needs.
References
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. Journal of Pharmaceutical Research International.
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][10]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at:
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. ACS Medicinal Chemistry Letters.
In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation.
Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation. Scientific Reports.
Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR.org.
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Physical Chemistry & Functional Materials.
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. PubMed.
Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Bioorganic & Medicinal Chemistry Letters. Available at:
Synthesis and Antitubercular Acitivity of New Imidazo [2,1-B][1][2][10] Thiadiazole-Phenothiazine Derivatives. Lupine Publishers. Available at:
Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. PubMed.
Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Im. Iraqi Journal of Science.
6-Nitro-2,3-dihydroimidazo[2,1-b][1][2]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. PubMed. Available at:
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central.
Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. PubMed Central.
A study on synthesis, antioxidant, anticancer activities and docking study of novel benzimidazoloyl thiazole derivatives. SciSpace.
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI.
In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][10]thiadiazoles. PubMed Central. Available at:
Synthesis and pharmacological activity of imidazo[2,1-b][1][2][10]thiadiazole derivatives. ResearchGate. Available at:
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI.
The Nitro-Imidazothiazole Scaffold: A Technical Chronicle of Discovery, Chemistry, and Therapeutic Evolution
Executive Summary The nitro-imidazothiazole class represents a pivotal chapter in the history of antimicrobial medicinal chemistry. Bridging the gap between early antiprotozoal nitro-heterocycles and modern antitubercula...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The nitro-imidazothiazole class represents a pivotal chapter in the history of antimicrobial medicinal chemistry. Bridging the gap between early antiprotozoal nitro-heterocycles and modern antitubercular agents, this scaffold illustrates the delicate balance between high-potency reductive bio-activation and genotoxic liability.
This guide analyzes the transition from "linked" systems (e.g., Niridazole) to "fused" bicyclic systems (e.g., nitroimidazo[2,1-b]thiazoles). It details the synthetic protocols, Structure-Activity Relationships (SAR), and the mechanistic "warhead" activation that defines their pharmacology.
The Genesis: Niridazole and the "Linked" Era (1960s)
The history of nitro-imidazothiazoles begins not with a fused ring, but with a linked system. In the early 1960s, researchers at Ciba (now Novartis) sought to expand the utility of nitro-heterocycles beyond the established 5-nitroimidazoles (like metronidazole).
The Discovery of Ciba 32,644-Ba (Niridazole)
The breakthrough compound was Niridazole (1-(5-nitro-2-thiazolyl)-2-imidazolidinone). Unlike metronidazole, which targets anaerobic bacteria and protozoa, Niridazole demonstrated potent activity against Schistosoma species, a parasitic flatworm.
Chemical Structure: It features a 5-nitrothiazole ring linked to an imidazolidinone ring via a nitrogen atom.
Therapeutic Impact: It became the first oral schistosomicide, marketed as Ambilhar.
The Limitation: While effective, Niridazole exhibited significant toxicity, including central nervous system (CNS) effects and, critically, immunosuppressive and mutagenic properties. This foreshadowed the central challenge of this chemical class: separating the nitro-radical cytotoxicity from host DNA damage.
Structural Evolution: The Shift to Fused Bicycles
In the search for more stable and potent analogs, medicinal chemists pivoted from "linked" rings to "fused" bicyclic systems. The scaffold of interest became imidazo[2,1-b]thiazole .[1][2]
The Scaffold Logic
The parent scaffold, imidazo[2,1-b]thiazole, is best known through Levamisole , a broad-spectrum anthelmintic and immunomodulator. However, Levamisole lacks the nitro group required for anaerobic bio-activation.
The Hybrid Concept:
Chemists hypothesized that fusing the nitro-activation potential of nitroimidazoles with the pharmacokinetic stability of the imidazo[2,1-b]thiazole core would yield superior antimicrobial agents.
The CGI-17341 Breakthrough (and Failure)
In 1989, Hindustan Ciba-Geigy synthesized CGI-17341 , a nitroimidazo[2,1-b]oxazole (a close structural analog where oxygen replaces sulfur).
Significance: It was the first bicyclic nitroimidazole to show in vivo activity against Mycobacterium tuberculosis (TB).
The Thiazole Connection: Parallel efforts synthesized nitroimidazo[2,1-b]thiazole derivatives. These compounds exhibited potent activity against TB and anaerobic bacteria but were plagued by high mutagenicity (Ames positive).
Outcome: Development of the thiazole series was largely halted in favor of the oxazole and oxazine series (leading to modern drugs like Delamanid and Pretomanid), which managed to mitigate mutagenicity while retaining efficacy.
Mechanism of Action: The Reductive Warhead
The biological activity of nitro-imidazothiazoles is strictly dependent on the bio-activation of the nitro group (
). This is a "suicide prodrug" mechanism.
The Pathway
Entry: The drug diffuses into the pathogen.
Activation: An F420-dependent nitroreductase (specifically Ddn in M. tuberculosis or similar NTRs in parasites) reduces the nitro group.
Radicalization: This reduction generates reactive nitrogen species (RNS) and unstable intermediates (nitroso, hydroxylamine).
Lethality: These radicals attack bacterial DNA and inhibit mycolic acid synthesis (in Mycobacteria), causing cell death.
Visualization: Bio-Activation Flow
The following diagram illustrates the critical activation pathway and the divergence between efficacy and toxicity.
Caption: Figure 1. Mechanism of Action showing the reductive activation of the nitro-group. Note the bifurcation where reactive intermediates cause both pathogen death and potential host genotoxicity.
Technical Protocol: Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles
For researchers investigating this scaffold, the construction of the fused ring is the critical step. The following protocol describes the synthesis of the core scaffold via the Hantzsch-type condensation, a robust method for generating the imidazo[2,1-b]thiazole skeleton.
Reaction Scheme Logic
2-Aminothiazole +
-Haloketone Imidazo[2,1-b]thiazole Hydrobromide Free Base
Detailed Methodology
Note: All steps must be performed in a fume hood with appropriate PPE.
Table 1 summarizes the activity of key derivatives against M. tuberculosis (H37Rv strain), highlighting the "linked" vs. "fused" potency shift.
Compound Class
Representative Drug
Structure Type
MIC (g/mL)
Mutagenicity (Ames)
Nitrothiazole
Niridazole
Linked
0.2 - 0.5
Positive
Nitroimidazo-oxazole
CGI-17341
Fused (Oxazole)
0.06
Positive
Nitroimidazo-oxazine
PA-824 (Pretomanid)
Fused (Oxazine)
0.015 - 0.25
Negative
Imidazo-thiazole
Levamisole
Fused (Thiazole)
>64 (Inactive)
Negative
The Discovery Pipeline: Logic Flow
The following diagram maps the decision-making process that led researchers from the early discovery of Niridazole to the modern understanding of the scaffold.
Caption: Figure 2. The evolutionary logic of the nitro-heterocycle pipeline, showing the divergence between thiazole and oxazine derivatives.
Conclusion
The nitro-imidazothiazole scaffold serves as a potent reminder of the "activity-toxicity" cliff in medicinal chemistry. While the specific nitroimidazo[2,1-b]thiazole derivatives (like the early analogs of CGI-17341) displayed exceptional potency against tuberculosis, their development was arrested by genotoxicity.[3][4]
However, the lessons learned from this scaffold—specifically the requirements for reductive activation and the SAR of the fused ring system—directly enabled the design of the current generation of nitroimidazo-oxazines (Pretomanid, Delamanid). For modern researchers, the imidazothiazole core remains a viable template for non-nitro functionalization (e.g., antivirals) or for "next-generation" nitro-compounds designed to bypass mammalian nitroreductases.
References
Wilhelm, M., et al. (1966). "Über neue schistosomicid wirksame Nitro-heterocyclen." Helvetica Chimica Acta. (Seminal paper on Niridazole discovery).
Ashtekar, D. R., et al. (1993).[3] "In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[5]
Kucukguzel, I., et al. (2015). "Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents."[2] European Journal of Medicinal Chemistry.
Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature. (Describes the evolution from CGI-17341 to PA-824).
Thompson, A. M., et al. (2009). "Synthesis and Structure−Activity Relationships of Antitubercular Nitroimidazooxazoles." Journal of Medicinal Chemistry.
A Technical Guide to the Mechanism of Action of 5-Nitro-6-phenoxyimidazo[2,1-b]thiazole
A Technical Guide to the Mechanism of Action of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole This document provides an in-depth exploration of the proposed mechanism of action for the novel therapeutic candidate, 5-Nitr...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the Mechanism of Action of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole
This document provides an in-depth exploration of the proposed mechanism of action for the novel therapeutic candidate, 5-Nitro-6-phenoxyimidazo[2,1-b][1]thiazole. Synthesizing data from analogous molecular structures and established biochemical principles, this guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class. We will delve into the dual-action hypothesis that combines bioreductive activation with specific enzyme inhibition, supported by detailed experimental workflows for validation.
Introduction: The Emergence of Nitro-Imidazothiazoles
The imidazo[2,1-b][1]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent antimicrobial, antitubercular, and anticancer properties.[2][3][4] The specific addition of a nitro group at the 5-position, as seen in 5-Nitro-6-phenoxyimidazo[2,1-b][1]thiazole, is of critical mechanistic significance. This feature places the molecule into a class of compounds that often function as prodrugs, requiring intracellular activation to exert their therapeutic effects. This guide proposes a primary mechanism of action rooted in the bioreductive activation of the 5-nitro group, a pathway analogous to established nitro-heterocyclic drugs.[5][6] Furthermore, evidence from related imidazothiazole compounds suggests a secondary mechanism involving the inhibition of essential bacterial enzymes, potentially DNA gyrase.[1][7]
A Proposed Dual-Pronged Mechanism of Action
We hypothesize that 5-Nitro-6-phenoxyimidazo[2,1-b][1]thiazole operates through a synergistic, two-pronged assault on microbial pathogens. This model integrates the well-documented behavior of nitroaromatic compounds with specific targeting by the core heterocyclic scaffold.
Prong 1: Bioreductive Activation and Generation of Reactive Nitrogen Species
The central tenet of our proposed mechanism is the intracellular reduction of the 5-nitro group. This is a common activation strategy for nitro-heterocyclic antimicrobials, including the nitroimidazoles used against anaerobic bacteria and protozoa, and the antitubercular agent pretomanid (PA-824).[6][8][9]
Causality of the Pathway: In susceptible microorganisms, particularly those with anaerobic or microaerophilic metabolic capabilities, the compound is believed to be a substrate for a nitroreductase enzyme. For instance, in Mycobacterium tuberculosis, the activation of similar nitroimidazole compounds is critically dependent on an F420-dependent nitroreductase.[5][6] This enzymatic reduction converts the relatively inert nitro group into a highly reactive nitro radical anion. This radical can then undergo further reactions to generate cytotoxic species, most notably Nitric Oxide (NO). The resulting NO and other reactive nitrogen intermediates can then indiscriminately damage a wide array of biological macromolecules, including DNA, lipids, and proteins, leading to rapid cell death.[5][8]
The diagram below illustrates this proposed activation pathway.
Caption: Experimental workflow to validate the bioreductive activation mechanism.
Protocol 1: Generation and Sequencing of Resistant Mutants
Culturing: Inoculate a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 33591) in Mueller-Hinton broth.
Stepwise Selection: Culture the bacteria in the presence of sub-lethal concentrations of 5-Nitro-6-phenoxyimidazo[2,1-b]t[1]hiazole. Gradually increase the concentration over multiple passages to select for resistant mutants.
Isolation: Plate the resistant culture on agar containing a high concentration of the compound to isolate individual colonies.
MIC Confirmation: Determine the Minimum Inhibitory Concentration (MIC) for the isolated mutants to confirm the resistance phenotype.
Genomic Analysis: Perform whole-genome sequencing on several resistant mutants and the parent wild-type strain.
Bioinformatic Analysis: Compare the genomes to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. Prioritize non-synonymous mutations found in genes annotated as nitroreductases.
Trustworthiness Check: A valid result would be the consistent identification of mutations within the same nitroreductase gene across independently generated resistant mutants. This strongly implicates the loss of this enzyme's function in the resistance mechanism.
Protocol 2: Nitric Oxide Production Assay (Griess Assay)
Cell Culture: Grow liquid cultures of both the wild-type and the confirmed nitroreductase-deficient mutant strains to mid-log phase.
Compound Treatment: Expose both cultures to the test compound at its MIC (for the wild-type) for a defined period (e.g., 4 hours). Include untreated controls.
Supernatant Collection: Pellet the bacterial cells by centrifugation and collect the culture supernatant.
Griess Reaction: Add Griess reagent to the supernatant. This reagent reacts with nitrite (a stable product of NO) to produce a colored azo dye.
Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
Expected Outcome & Data Summary: A significant increase in nitric oxide production should be observed in the wild-type strain upon treatment, while the nitroreductase-deficient mutant should show little to no increase.
Strain
Treatment
Nitric Oxide (µM)
Wild-Type
Vehicle Control
< 0.5
Wild-Type
Test Compound (1x MIC)
25.4 ± 3.1
Nitroreductase Mutant
Vehicle Control
< 0.5
Nitroreductase Mutant
Test Compound (1x MIC)
1.2 ± 0.4
Workflow for Confirming DNA Gyrase Inhibition
This workflow aims to demonstrate direct interaction and inhibition of the purified target enzyme by the compound.
Protocol 3: DNA Gyrase Supercoiling Assay
Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), purified S. aureus DNA gyrase, and ATP.
Compound Addition: Add varying concentrations of 5-Nitro-6-phenoxyimidazo[2,1-b]t[1]hiazole to the reaction mixtures. Include a positive control (e.g., Ciprofloxacin) and a no-enzyme negative control.
Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
Agarose Gel Electrophoresis: Separate the different plasmid topoisomers (relaxed vs. supercoiled) on a 1% agarose gel.
Visualization: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled form will migrate faster than the relaxed form.
Quantification: Quantify the band intensities to determine the concentration of the compound required to inhibit 50% of the supercoiling activity (IC50).
Expected Outcome & Data Summary: The compound is expected to inhibit the conversion of relaxed plasmid to its supercoiled form in a dose-dependent manner.
The proposed dual-action mechanism of 5-Nitro-6-phenoxyimidazo[2,1-b]t[1]hiazole, involving bioreductive activation and DNA gyrase inhibition, presents a compelling rationale for its potent antimicrobial activity. This model is built upon established principles from related nitro-heterocyclic and imidazothiazole compounds. The experimental workflows detailed herein provide a clear and robust pathway to validate this hypothesis.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and pharmacokinetic properties.
In Vivo Efficacy: Evaluating the compound in animal models of infection to assess its therapeutic potential.
Target Deconvolution in Other Pathogens: Investigating the mechanism against a broader range of microbial species, including those for which related imidazothiazoles have shown activity, such as Mycobacterium tuberculosis. Docking studies against targets like pantothenate synthetase could guide this exploration.
[10]
By systematically validating this dual-threat mechanism, we can accelerate the development of this promising compound class to address the urgent need for new anti-infective agents.
References
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (n.d.). Google Scholar.
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016, November 1). Europe PMC.
Syed, M. A., & Rao, P. (n.d.). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals.
Graves, K., Kissinger, P., & Muzny, C. A. (2019, August 12). Mechanisms of 5-nitroimidazole Resistance in Trichomonas vaginalis: A Systematic Review of the Literature. ResearchGate.
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). ResearchGate.
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing.
Ibrahim, S. A., & Rizk, H. F. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar.
Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. (2000, July 15). PubMed.
Khan, K. M., Salar, U., Tauseef, S., Miana, G. A., Yousuf, S., Naz, F., Taha, M., Khan, S., & Perveen, S. (2017, September 18). 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate.
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2022, August 10). RSC Publishing.
Synthesis and biological evaluation of new imidazo[2,1-b]t[1][8]hiadiazole-benzimidazole derivatives. (2015, May 5). PubMed. Retrieved February 25, 2026, from
Hartkoorn, R. C., Ryabova, O. B., Chiarelli, L. R., Riccardi, G., Makarov, V., & Cole, S. T. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. Retrieved February 25, 2026, from [Link]
6-Nitro-2,3-dihydroimidazo[2,1-b]t[1]hiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. (2017, June 1). PubMed. Retrieved February 25, 2026, from
Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. (2014, May 15). PubMed.
Literature review on 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole bioactivity
An In-depth Technical Guide to the Bioactivity of 5-Nitro-6-phenoxyimidazo[2,1-b][][2]thiazole Introduction The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with he...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Bioactivity of 5-Nitro-6-phenoxyimidazo[2,1-b][][2]thiazole
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the imidazo[2,1-b][][2]thiazole scaffold has garnered significant attention due to its versatile pharmacological profile, demonstrating a wide spectrum of activities including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[3][4][5] This technical guide focuses on a specific, yet highly promising derivative: 5-Nitro-6-phenoxyimidazo[2,1-b][][2]thiazole. The strategic incorporation of a 5-nitro group, a well-established pharmacophore in antimicrobial and antiprotozoal drugs, coupled with a 6-phenoxy moiety, which can modulate the compound's physicochemical properties, suggests a molecule of significant therapeutic potential.[][2][6][7] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and extrapolated bioactivities of this compound, grounded in the extensive research conducted on structurally related analogs.
Antimicrobial and Antiparasitic Bioactivity: A Tale of Reductive Activation
The presence of the 5-nitro group is a strong indicator of potent antimicrobial and antiparasitic activity. This functionality is a hallmark of the nitroimidazole class of drugs, which are mainstays in the treatment of anaerobic bacterial and protozoal infections.[][2][6][7]
Mechanism of Action
Nitroimidazoles function as prodrugs that require intracellular activation. In the low-oxygen environments characteristic of anaerobic bacteria and certain protozoa, the nitro group undergoes a series of electron reductions, a process catalyzed by microbial nitroreductases.[][6] This reductive activation generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These cytotoxic metabolites can then wreak havoc within the cell, primarily by causing oxidative damage to DNA, proteins, and lipids, ultimately leading to microbial cell death.[6][8]
Caption: Reductive activation of 5-nitro-heterocyclic compounds.
Spectrum of Activity
While specific data for 5-Nitro-6-phenoxyimidazo[2,1-b][][2]thiazole is limited, the bioactivity of related compounds provides a strong indication of its potential spectrum. Nitroimidazoles are effective against a broad range of anaerobic bacteria (both Gram-positive and Gram-negative) and protozoa.[][2][7] Furthermore, the imidazo[2,1-b][][2]thiazole scaffold has been independently shown to possess antimicrobial properties.[9][10][11]
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antimicrobial activity of a compound is the broth microdilution assay.
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Compound Dilution Series: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the test organism.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Bioactivity: Targeting Proliferation and Survival
The imidazo[2,1-b][][2]thiazole scaffold is a recurring motif in the design of novel anticancer agents.[3][14][15][16] The addition of a nitro group can further enhance this activity, particularly in the hypoxic environments often found in solid tumors.
Mechanisms of Action
The anticancer effects of imidazo[2,1-b][][2]thiazole derivatives are often multifactorial, involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Apoptosis Induction: Many of these compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[14][16]
Cell Cycle Arrest: These derivatives can also halt the progression of the cell cycle at various checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell proliferation.[14]
Application Notes and Protocols for the Preparation of 5-Nitro-6-phenoxyimidazo[2,1-b]thiazole Stock Solutions
Application Notes and Protocols for the Preparation of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole Stock Solutions Introduction The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic system in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for the Preparation of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole Stock Solutions
Introduction
The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a nitro group and a phenoxy moiety to this scaffold, as in 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole, is anticipated to modulate its biological and pharmacokinetic profile, making it a compound of significant interest for drug discovery and development.
This application note provides a comprehensive guide for the preparation of stock solutions of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole. Given that this is a potentially novel or less-studied compound, this guide is based on the known properties of structurally related nitro-substituted imidazo[2,1-b]thiazole derivatives and general principles of handling such molecules. Researchers are advised to perform small-scale pilot experiments to confirm solubility and stability under their specific experimental conditions.
The molecular structure consists of a fused imidazo[2,1-b][1][2]thiazole ring system, with a nitro group at position 5 and a phenoxy group at position 6.
Sterile, amber glass vials or polypropylene microcentrifuge tubes
Calibrated analytical balance
Vortex mixer
Pipettes and sterile, filtered pipette tips
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Protocol for Preparation of Stock Solutions
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole in DMSO. A similar procedure can be followed for other concentrations and for preparation in ethanol.
Step 1: Weighing the Compound
Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.
Carefully weigh out the desired amount of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.77 mg of the compound.
Calculation:
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
0.001 L x 0.010 mol/L x 277.26 g/mol = 0.00277 g = 2.77 mg
Step 2: Dissolving the Compound
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM stock solution, add 1 mL of DMSO for every 2.77 mg of compound.
Tightly cap the vial.
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
Step 3: Aliquoting and Storage
Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots in tightly sealed amber vials or polypropylene tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Table 1: Recommended Solvents and Storage Conditions
Solvent
Recommended Concentration Range
Short-Term Storage (≤ 1 month)
Long-Term Storage (≤ 6 months)
DMSO
1-20 mM
-20°C
-80°C
Ethanol
1-10 mM
-20°C
-80°C
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole stock solutions.
Stability and Quality Control
The stability of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole in solution has not been empirically determined. Therefore, it is crucial to minimize exposure to light and air. The use of amber vials is recommended. For critical applications, it is advisable to perform a stability study by storing aliquots for various durations and at different temperatures and then analyzing them by a suitable analytical method such as HPLC.
Before use in biological assays, it is good practice to visually inspect the stock solution for any signs of precipitation or color change. If any are observed, the solution should be discarded.
Safety and Handling Precautions
Nitro-containing heterocyclic compounds should be handled with care as some can be mutagenic or have other toxic properties.
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Avoid inhalation of the powder and contact with skin and eyes.
In case of contact, wash the affected area immediately with copious amounts of water.
Consult the Safety Data Sheet (SDS) for the compound, if available from the supplier, for detailed safety information.
Conclusion
This application note provides a foundational protocol for the preparation of stock solutions of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole. The provided guidelines are based on the properties of similar compounds and established laboratory practices. It is imperative for researchers to perform their own validation to ensure the solubility, stability, and suitability of the prepared stock solutions for their specific experimental needs.
References
PubChem. 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole. Available at: [Link].
Heterocyclic Letters. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][6]THIADIAZOLE DERIVATIVES: A REVIEW. Available at: [Link].
PubChem. Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-. Available at: [Link].
JETIR.org. Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. Available at: [Link].
Science International. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link].
PMC. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Available at: [Link].
MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Available at: [Link].
PubChem. Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-. Available at: [Link].
Identifiers.org. ChemSpider. Available at: [Link].
ResearchGate. Synthesis and pharmacological activity of imidazo[2,1-b][1][2][6]thiadiazole derivatives. Available at: [Link].
RSC Publishing. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available at: [Link].
PubChem. Imidazo(2,1-b)thiazole. Available at: [Link].
PubChem. 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole. Available at: [Link].
PubMed. 6-Nitro-2,3-dihydroimidazo[2,1-b][1][2]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. Available at: [Link].
ResearchGate. (PDF) Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[1][2]thiazolo[3,2-a]pyrimidines. Available at: [Link].
Application Note: Crystallization Strategies for 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole
This Application Note is designed for process chemists and pharmaceutical scientists working with 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole , a structural analog relevant to antitubercular (e.g., Pretomanid backups) a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and pharmaceutical scientists working with 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole , a structural analog relevant to antitubercular (e.g., Pretomanid backups) and antineoplastic research.
The following guide synthesizes general physicochemical behaviors of the imidazo[2,1-b]thiazole scaffold with specific considerations for the nitro and phenoxy substituents.
Introduction & Physicochemical Context
The imidazo[2,1-b][1,3]thiazole fused system is a privileged scaffold in medicinal chemistry, famously serving as the core for Levamisole (anthelmintic) and various antitumor agents.[1] The specific derivative, 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole , presents unique challenges for crystallization due to the interplay between the electron-withdrawing nitro group and the lipophilic, conformationally flexible phenoxy group.
Key Molecular Features Influencing Crystallization:
-Stacking Potential: The planar fused heterocyclic core, enhanced by the 5-nitro group, promotes strong intermolecular - stacking. This often results in high melting points and poor solubility in non-polar solvents.
Conformational Polymorphism: The C6-phenoxy ether linkage introduces rotational freedom. The molecule may crystallize in different conformers depending on whether the phenoxy ring is coplanar or twisted relative to the imidazothiazole core.
Solubility Profile:
High Solubility: DMSO, DMF, DMAc (Polar Arotic).
Moderate Solubility: Hot Ethanol, Acetonitrile, Ethyl Acetate.
Successful crystallization requires a solvent system that balances yield (recovery) with purity (rejection of impurities). Based on the imidazo[2,1-b]thiazole scaffold properties [1, 2], the following solvent systems are recommended.
Protocol A: Bulk Purification via Cooling Crystallization
Best for: Removing synthetic byproducts after the nitration step.
Context: The 5-nitro group significantly reduces basicity, making salt formation (e.g., HCl) difficult or unstable. Crystallization of the free base is preferred.
Dissolution: Charge crude 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole into a round-bottom flask. Add Ethanol (10 mL per gram of solid).
Co-solvent Addition: If the solid does not dissolve at reflux (78°C), add DMF dropwise until a clear yellow/orange solution is obtained. Note: Do not exceed 15% v/v DMF to ensure good recovery.
Filtration: Perform a hot filtration through a sintered glass funnel (or Celite pad) to remove insoluble inorganic salts or char.[1]
Controlled Cooling:
Cool the filtrate to 25°C over 2 hours (approx. 0.5°C/min). Rapid cooling may trap impurities.
Once at 25°C, transfer to a 4°C environment (fridge) for 12 hours.
Isolation: Filter the crystals using vacuum filtration.
Washing: Wash the cake with cold Ethanol (
) to remove residual DMF.
Drying: Dry in a vacuum oven at 45°C for 24 hours. Safety Note: Nitro compounds can be energetic; avoid excessive heat.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Best for: Obtaining X-ray quality crystals for structural elucidation.
Context: This method relies on the slow diffusion of a volatile antisolvent into a solution of the compound, minimizing nucleation sites and promoting large crystal growth.[1]
Inner Vial: Dissolve 20 mg of the compound in 0.5 mL of DMSO in a small (2 mL) glass vial. Ensure the solution is perfectly clear; filter through a 0.45
m syringe filter if necessary.
Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing 3 mL of Water or Methanol .
Sealing: Tightly cap the outer jar.
Equilibration: Leave undisturbed at ambient temperature (20–25°C) for 3–7 days. The volatile antisolvent (or water vapor) will slowly diffuse into the DMSO, lowering solubility gradually.
Harvesting: Carefully remove crystals with a glass capillary.
Protocol C: Polymorph Screening via Slurry Conversion
Best for: Ensuring the material is in its thermodynamically most stable form (critical for drug development).[1]
Preparation: Suspend excess solid compound in Acetonitrile or Isopropanol to create a saturated slurry (solid must be visible).
Agitation: Stir the slurry at 25°C at 300 RPM for 48 hours.
Mechanism: This process allows metastable polymorphs (higher energy, higher solubility) to dissolve and reprecipitate as the stable polymorph (lower energy, lower solubility) via Ostwald ripening.
Analysis: Filter and analyze the solid via Powder X-Ray Diffraction (PXRD) to confirm phase purity.
Process Logic & Decision Tree (Visualization)
The following diagram illustrates the decision logic for selecting the appropriate crystallization technique based on the purity and quantity of the starting material.
Figure 1: Decision matrix for processing crude 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole, guiding the user from initial purity assessment to specific crystallization protocols.
Critical Technical Notes
Safety Warning (Nitro Compounds): Compounds containing nitro groups on aromatic heterocycles can exhibit energetic properties. While 5-nitroimidazoles are generally stable, avoid heating the solid to dryness at temperatures
without prior DSC (Differential Scanning Calorimetry) thermal hazard assessment.
Coloration: The 5-nitro group typically imparts a deep yellow to orange color. A sudden shift to dark brown or black during heating in DMF indicates decomposition; if this occurs, lower the bath temperature immediately.
Salt Formation: While the bridgehead nitrogen allows for salt formation (e.g., Hydrobromide), the electron-withdrawing nature of the 5-nitro group reduces basicity [3]. If the free base is difficult to crystallize, attempt to form the Mesylate or Tosylate salt in anhydrous acetone, as these often yield better crystallinity than halides for weak bases.[1]
References
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.European Journal of Medicinal Chemistry. (Accessed via PMC).
Application Notes & Protocols: Dosing Guidelines for 5-Nitro-6-phenoxyimidazo[2,1-b]thiazole in Murine Models
Application Notes & Protocols: Dosing Guidelines for 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole in Murine Models Abstract This document provides a comprehensive guide for establishing appropriate dosing guidelines for...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols: Dosing Guidelines for 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole in Murine Models
Abstract
This document provides a comprehensive guide for establishing appropriate dosing guidelines for the novel compound 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole in murine models. As specific preclinical data for this exact molecule is not yet publicly available, this guide synthesizes field-proven insights from structurally related nitroimidazoles and imidazo[2,1-b]thiazole derivatives.[3][4][5] The protocols herein are designed as a self-validating system, enabling researchers to determine key parameters such as the Maximum Tolerated Dose (MTD), pharmacokinetic (PK) profiles, and preliminary efficacy. The overarching goal is to equip drug development professionals with a robust framework for the systematic in vivo evaluation of this promising class of compounds.
Introduction to the 5-Nitroimidazo[2,1-b]thiazole Scaffold
The 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole structure belongs to the broader class of nitroaromatic heterocyclic compounds, which are of significant interest in medicinal chemistry.[6] The nitroimidazole core is a well-established pharmacophore responsible for the activity of several approved drugs and clinical candidates, including pretomanid and DNDI-0690.[1][3][7]
Putative Mechanism of Action
Nitroimidazoles are prodrugs that require bioreductive activation under hypoxic conditions, a state often found in solid tumors and the microenvironment of various pathogens like Mycobacterium tuberculosis and Leishmania species.[7][8] This selective activation is a key feature that can lead to targeted therapeutic effects with potentially reduced systemic toxicity. The activation process is thought to generate reactive nitrogen species that can damage cellular macromolecules, including DNA and proteins, leading to cell death.[7] For instance, some imidazo[2,1-b]thiazole-5-carboxamides have been shown to target QcrB, a critical component of the mycobacterial electron transport chain.[4] Other related compounds, the 5,6-dihydroimidazo[2,1-b]thiazoles, are suggested to inhibit DNA gyrase in bacteria.[2][9]
The diagram below illustrates the generally accepted mechanism for nitroimidazole activation.
Caption: Proposed mechanism of nitroimidazole activation.
Pre-Dosing Considerations & Formulation
Compound Characterization
Before initiating in vivo studies, ensure the test compound's purity (ideally >98%) and identity have been confirmed by appropriate analytical methods (e.g., NMR, LC-MS, HPLC). The solubility of the compound must be determined in various pharmaceutically acceptable vehicles.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring bioavailability and minimizing local irritation or toxicity. A common starting point for preclinical studies is a solution or suspension.
Aqueous Solutions: If soluble, sterile saline or phosphate-buffered saline (PBS) is ideal.
Suspensions: For poorly soluble compounds, a suspension can be prepared. Common vehicles include:
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
0.5% (w/v) methylcellulose in sterile water.
10% DMSO in corn oil or saline. Note: The concentration of DMSO should be kept to a minimum and consistent across all groups, including controls, due to its potential biological effects.[2]
Protocol for Suspension Preparation:
Weigh the required amount of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole.
In a sterile container, gradually add the vehicle to the compound powder while triturating with a mortar and pestle to create a smooth paste.
Continue to add the vehicle in small increments until the final desired volume and concentration are reached.
Homogenize the suspension using a sonicator or a high-speed homogenizer to ensure uniform particle size and distribution.
Prepare fresh daily and keep the suspension stirring during the dosing procedure to prevent settling.
Establishing a Dosing Regimen: A Phased Approach
A systematic, multi-step approach is essential for determining a safe and effective dosing regimen.[10] This typically involves dose-range finding (to determine the MTD), pharmacokinetic analysis, and finally, efficacy studies.
Caption: Phased workflow for in vivo dosing regimen development.
Phase 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
Objective: To identify the highest dose of the compound that can be administered without causing unacceptable toxicity. The MTD is often defined as the dose causing no more than 10% weight loss and no mortality or other severe clinical signs.[10]
Protocol:
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use a single sex to begin with (e.g., female) to reduce variability.
Group Size: A small group size of n=3-5 animals per dose level is sufficient for this initial study.[10]
Dose Levels:
Based on data from related imidazo[2,1-b]thiazole compounds, a starting range could be between 50 mg/kg and 500 mg/kg.[4] For instance, the antitubercular compound ND-11543 was tolerable at >500 mg/kg in mice.[4] Toxicity studies on other oxothiazoles have explored doses from 160 mg/kg to 350 mg/kg.[11][12]
A suggested starting dose escalation could be 50, 150, and 450 mg/kg. Include a vehicle-only control group.
Administration: Administer a single dose via the intended route for future efficacy studies (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
Monitoring:
Record body weight and administer the dose on Day 0.
Observe animals at 1, 4, and 24 hours post-dose for immediate signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
Continue daily observations and body weight measurements for 7-14 days.[13]
Endpoint: Determine the MTD. If no toxicity is observed at the highest dose, a higher dose can be tested. If significant toxicity is seen at the lowest dose, the dose range should be adjusted downwards.
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This is crucial for determining the dosing frequency needed to maintain therapeutic concentrations.[10]
Protocol:
Animal Model: Use the same mouse strain as in the MTD and planned efficacy studies.
Dose Level: Administer a single dose at a level well below the MTD (e.g., 50-100 mg/kg).
Administration: Administer via the intended clinical route (PO or IP) and also include an intravenous (IV) group if possible to determine absolute bioavailability.
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration. A typical time course would be: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.[10]
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
Data Interpretation: Calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
Parameter
Description
Importance for Dosing
Cmax
Maximum (peak) plasma concentration
Relates to efficacy and potential for acute toxicity.
Tmax
Time to reach Cmax
Indicates the rate of absorption.
AUC
Area Under the Curve (total drug exposure over time)
Half-life (time for plasma concentration to decrease by half)
Crucial for determining dosing frequency.
CL
Clearance (volume of plasma cleared of the drug per unit time)
Indicates the efficiency of drug elimination.
Vd
Volume of Distribution
Indicates how extensively the drug distributes into tissues.
A compound with a long half-life, like the related ITA compound ND-11543 (t1/2 >24 hr), might be suitable for once-daily dosing.[4] Conversely, a short half-life may necessitate more frequent administration.
Phase 3: Efficacy Studies
Objective: To evaluate the therapeutic effect of the compound in a relevant disease model (e.g., murine models of tuberculosis, leishmaniasis, or cancer).[1][3]
Protocol:
Model Selection: Choose a well-validated murine model for the disease of interest.
Dose Selection: Based on the MTD and PK data, select 2-3 dose levels for evaluation. These should be well-tolerated and aim to achieve plasma concentrations above the in vitro effective concentration (e.g., IC50 or MIC).
Dosing Regimen: The dosing frequency (e.g., once daily, twice daily) should be guided by the compound's half-life. The duration of treatment will depend on the disease model (e.g., 4 weeks for a chronic murine TB model).[4]
Controls: Always include a vehicle control group and, if applicable, a positive control group treated with a standard-of-care drug.
Endpoints: Measure relevant efficacy endpoints, such as tumor volume, bacterial load (CFU), or parasite burden, alongside routine monitoring of animal health and body weight.
References
Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. (n.d.). PMC. Retrieved from [Link]
6-Nitro-2,3-dihydroimidazo[2,1-b][1][2]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. (2017). PubMed. Retrieved from [Link]
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (n.d.). ScienceDirect. Retrieved from [Link]
Mouse pharmacokinetic parameters for selected compounds. (n.d.). ResearchGate. Retrieved from [Link]
Antibacterial effects of novel thiazole derivatives and the toxicity of oxothiazole on liver histopathology of mice. (2015). Journal of Inflammation Research. Retrieved from [Link]
Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. (2020). PubMed. Retrieved from [Link]
2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. (2022). MDPI. Retrieved from [Link]
Synthesis and pharmacological activity of imidazo[2,1-b][1][2][14]thiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][14]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. Retrieved from [Link]
5-nitro-2-imidazolyl)-1,3,4-thiadiazole (CL - Experimental Biology and Medicine. (n.d.). SAGE Journals. Retrieved from [Link]
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). ResearchGate. Retrieved from [Link]
Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (n.d.). ResearchGate. Retrieved from [Link]
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (n.d.). PMC. Retrieved from [Link]
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016). PubMed. Retrieved from [Link]
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2024). MDPI. Retrieved from [Link]
THIABENDAZOLE (addendum). (n.d.). FAO. Retrieved from [Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). MDPI. Retrieved from [Link]
TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie. Retrieved from [Link]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Nitro-imidazothiazole Compounds
Welcome to the technical support center for the analysis of nitro-imidazothiazole compounds using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of nitro-imidazothiazole compounds using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my nitro-imidazothiazole analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex.[1][2][3] For quantitative analysis of nitro-imidazothiazole compounds, this is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks.[4][5]
Q2: I'm observing peak tailing specifically with my nitro-imidazothiazole compounds. What are the likely causes?
Nitro-imidazothiazole compounds, due to their heterocyclic structure containing nitrogen and sulfur atoms, are prone to several interactions that can cause peak tailing:
Secondary Silanol Interactions: These are the most common cause.[1][6][7] The stationary phase in many reverse-phase HPLC columns is made of silica, which has residual silanol groups (Si-OH).[8] Your basic nitro-imidazothiazole compounds can interact with these acidic silanol groups, leading to a secondary retention mechanism that causes peak tailing.[7][9]
Metal Chelation: The nitrogen and sulfur atoms in the imidazothiazole ring system can act as chelation sites for trace metals present in the silica matrix of the column, the stainless-steel components of the HPLC system, or even the sample itself.[5][10][11] This interaction can cause significant peak tailing.[12]
Mobile Phase pH Effects: If the pH of your mobile phase is close to the pKa of your nitro-imidazothiazole analyte, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1][13]
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion, often in the form of tailing.[2][14][15]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of peak tailing for your nitro-imidazothiazole compounds.
Diagnosing and Mitigating Secondary Silanol Interactions
Secondary interactions between basic analytes and acidic silanol groups are a primary cause of peak tailing.[7][9] The basic nitrogen atoms in the imidazothiazole ring can interact with ionized silanol groups on the silica surface.[6][16]
Caption: Troubleshooting workflow for secondary silanol interactions.
Protocol 1: Mobile Phase pH Adjustment
Rationale: Lowering the mobile phase pH protonates the silanol groups, reducing their ability to interact with your basic analyte.[6][10]
Procedure:
Prepare your mobile phase with a buffer at a pH between 2.5 and 3.0. Phosphoric acid or formic acid are common choices.[17]
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
Inject your nitro-imidazothiazole standard and observe the peak shape.
Protocol 2: Using a Competing Base
Rationale: A small, basic additive in the mobile phase, like triethylamine (TEA), will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[10]
Procedure:
Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase.
Adjust the final pH of the mobile phase as needed.
Equilibrate the column and inject your sample.
Protocol 3: Column Selection
Rationale: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically modified to be less active.[7][8][18] Hybrid silica columns also exhibit reduced silanol activity.[6]
Action: If you are using an older, Type A silica column, consider switching to a modern, high-purity, end-capped Type B silica column or a hybrid particle column.[6]
The ability of nitro-imidazothiazole compounds to chelate with metals can lead to significant peak tailing.[19] This can occur with metals in the column's silica matrix or from the HPLC system itself.[11][12]
Caption: Troubleshooting workflow for metal chelation.
Protocol 4: Using a Chelating Agent in the Mobile Phase
Rationale: A chelating agent like ethylenediaminetetraacetic acid (EDTA) added to the mobile phase will bind to free metal ions, preventing them from interacting with your analyte.
Procedure:
Prepare your mobile phase with a low concentration of EDTA (e.g., 0.1 mM).
Ensure the EDTA is fully dissolved and the mobile phase is properly filtered.
Equilibrate the system thoroughly and inject your sample.
Protocol 5: System and Column Inertness
Rationale: Standard stainless-steel components can leach metal ions.[12] Using a PEEK (polyether ether ketone) or other bio-inert flow path minimizes this source of contamination.[20]
Action: If metal chelation is a persistent issue, consider using PEEK tubing and fittings, or a column with a PEEK-lined housing.
Optimizing for Mobile Phase pH
Operating near the pKa of your analyte can cause peak shape issues.[13] For consistent results, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.
Protocol 6: pKa-Based pH Adjustment
Rationale: To ensure your nitro-imidazothiazole compound is in a single ionic state (either fully protonated or deprotonated), adjust the mobile phase pH accordingly.
Procedure:
Determine the pKa of your nitro-imidazothiazole compound (this may require a literature search or experimental determination).
If the compound is a base, set the mobile phase pH at least 1.5 units below the pKa.
If the compound is an acid, set the mobile phase pH at least 1.5 units above the pKa.
Use an appropriate buffer for the chosen pH range.
Investigating Column Overload
Peak tailing can be a symptom of injecting too much sample mass onto the column.[5][15]
Protocol 7: Dilution Series Injection
Rationale: If the peak shape improves upon injecting a more dilute sample, column overload is the likely cause.[2]
Procedure:
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
Inject the same volume of each dilution.
Observe the peak shape. If the tailing decreases with decreasing concentration, you are experiencing mass overload.[15] To resolve this, either inject a smaller volume or a more dilute sample.
References
Chrom Tech, Inc. (2025, October 28).
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Element Lab Solutions. Peak Tailing in HPLC.
LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
Chromatography Today. How to Avoid HPLC Column Overload.
Waters. What are common causes of peak tailing when running a reverse-phase LC column?
Biovanix Chromatography. What do you know about the overload for HPLC column?
Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
The Theory of HPLC Column Chemistry.
PubMed. (2007, November 23).
Overload or Minor Peak? (2005, May 1).
Blogs - News. (2025, July 17).
LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing?
Industry news. (2023, December 27).
Chromatography Today.
Phenomenex. LC Technical Tip.
Shodex HPLC Columns.
ACD/Labs. (2022, October 6).
PMC. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
Chromatography Forum. (2005, January 20).
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
SIELC Technologies. (2023, April 26). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.
Separation of Imidazole, 1-methyl-5-nitro- on Newcrom R1 HPLC column.
PubMed. (2025, January 21).
PMC. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
Stability of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole under physiological conditions
Technical Support Center: 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole A Guide to Investigating Stability Under Physiological Conditions Welcome to the technical support center for researchers working with 5-Nitro-6-phe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole
A Guide to Investigating Stability Under Physiological Conditions
Welcome to the technical support center for researchers working with 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole and related nitro-heterocyclic compounds. This guide, structured in a question-and-answer format, is designed by our senior application scientists to help you navigate the complexities of assessing the stability of this molecule in experimental settings that mimic physiological conditions. Our goal is to provide you with not only protocols but also the underlying scientific rationale to empower you to design robust experiments, interpret your data accurately, and troubleshoot common challenges.
Q1: What are the primary stability concerns for a nitro-heterocyclic compound like 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole under physiological conditions?
A: The stability of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole is primarily influenced by two key structural features: the nitroaromatic group and the fused imidazo[2,1-b]thiazole core.
The Nitro Group (NO₂): This is the most critical functional group to consider. The nitro group is highly electron-withdrawing, which is often essential for the biological activity of this class of compounds.[1][3] However, it is also the primary site of metabolic transformation. Under physiological conditions, particularly in environments with low oxygen (hypoxia), the nitro group can undergo enzymatic reduction.[4][5] This process is often a prerequisite for the compound's therapeutic action but also represents its main pathway of degradation or "bioactivation".[2][6] This reduction occurs in a stepwise manner, forming reactive intermediates like nitro anion radicals (R-NO₂⁻), nitroso (R-NO), and hydroxylamine (R-NHOH) species, which can be unstable and may covalently bind to macromolecules.[1][3]
The Imidazo[2,1-b]thiazole Core: This fused heterocyclic system is generally stable, but its susceptibility to hydrolysis or enzymatic cleavage should not be overlooked, especially at the ether linkage of the phenoxy group. While less reactive than the nitro group, extreme pH values or specific enzymatic activities (e.g., by esterases or other hydrolases if any ester-like motifs were present) could potentially compromise this part of the structure.
Chemical (Non-Enzymatic) Stability: Beyond metabolism, the compound's inherent chemical stability in aqueous buffers at physiological pH (7.4) and temperature (37°C) is a crucial baseline. Issues like poor solubility can sometimes be misinterpreted as instability, as the compound may precipitate out of solution over the course of an experiment.
Q2: What are the likely degradation pathways for this compound in a biological system?
A: The dominant degradation pathway is almost certainly the enzymatic reduction of the nitro group, a process central to the mechanism of action for many nitroaromatic drugs.[4]
This pathway is catalyzed by nitroreductase enzymes (NTRs), which are found in both mammalian cells (e.g., cytochrome P450 reductases) and microorganisms.[3] The process can proceed via two main routes as illustrated below.
Caption: Potential bioreduction pathway of a nitro-heterocyclic compound.
One-Electron Reduction: Type I nitroreductases transfer a single electron to the nitro group, forming a nitro anion radical.[1] In the presence of oxygen (normoxia), this radical is rapidly re-oxidized back to the parent compound, creating a "futile cycle" that generates reactive oxygen species (ROS).[5] Under hypoxic conditions, this radical can be further reduced.
Two-Electron Reduction: Type II nitroreductases (oxygen-insensitive) can bypass the radical intermediate and directly reduce the nitro group to a nitroso derivative in a two-electron step.
Both pathways converge to form highly reactive hydroxylamine intermediates, which are often considered the ultimate toxic species responsible for therapeutic effects through covalent modification of cellular targets like DNA and proteins.[6] The final, more stable product of this cascade is the corresponding amino (R-NH₂) derivative.
Part 2: Experimental Design & Protocols
Q3: How do I design an experiment to assess the chemical stability (non-enzymatic) of the compound at physiological pH and temperature?
A: This is a critical baseline experiment to distinguish between metabolic degradation and inherent chemical instability. The goal is to incubate the compound in a relevant buffer system without any biological components (enzymes, cells, etc.).
Experimental Rationale: By removing all biological variables, you can determine if the compound degrades on its own in the aqueous environment of your future biological assays. This control experiment is essential for interpreting data from more complex metabolic stability assays.
Caption: Workflow for assessing non-enzymatic chemical stability.
A detailed protocol for this experiment is provided in the Protocols section below. Key considerations include the choice of buffer (phosphate-buffered saline, PBS, at pH 7.4 is standard) and ensuring the final concentration of the organic solvent (like DMSO) used to dissolve the compound is low (typically <1%) to avoid artifacts.
Q4: What is the standard protocol for evaluating metabolic stability using liver microsomes?
A: The liver microsomal stability assay is a widely used in vitro method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[7]
Experimental Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[7] By incubating your compound with microsomes in the presence of the necessary cofactor (NADPH), you can simulate Phase I metabolism and determine the compound's intrinsic clearance rate.
Key Components & Their Roles:
Component
Purpose
Rationale
Liver Microsomes
Source of metabolic enzymes
Provides a concentrated and easy-to-use source of CYP enzymes.
Phosphate Buffer (pH 7.4)
Maintain physiological pH
Ensures enzymes function under optimal conditions.
NADPH
Cofactor for CYP enzymes
The reducing equivalent required for the catalytic cycle of CYP enzymes. The reaction will not proceed without it.
e.g., Verapamil, Testosterone. Confirms that the microsomal system is active.
| Quenching Solution | Stop the reaction | Cold acetonitrile with an internal standard is often used to precipitate proteins and halt all enzymatic activity simultaneously. |
Experimental Conditions Summary
Parameter
Typical Value
Microsomal Protein Conc.
0.5 - 1.0 mg/mL
Test Compound Conc.
0.5 - 1.0 µM
NADPH Conc.
1 mM
Incubation Temperature
37°C
| Incubation Times | 0, 5, 15, 30, 45, 60 min |
A detailed protocol is available in the Protocols section. It is crucial to include a control incubation where NADPH is omitted. A decrease in the compound concentration in the absence of NADPH would suggest non-NADPH-dependent degradation, chemical instability, or non-specific binding to the assay components.
Q5: Which analytical techniques are best suited for quantifying the parent compound and its potential metabolites?
A:Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and selectivity.[8]
Sensitivity: LC-MS/MS can detect and quantify compounds at very low concentrations (nanomolar to picomolar), which is essential as the parent compound is consumed and metabolites are formed.[9]
Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of your parent compound and its predicted metabolites even in a complex biological matrix like a microsomal incubation.[9] You can set up specific mass transitions for the parent molecule and for expected metabolites (e.g., the amino-reduced form).
Metabolite Identification: While MRM is used for quantification, full-scan mass spectrometry can help in the structural elucidation of unknown metabolites by providing their molecular weight and fragmentation patterns.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used if an LC-MS/MS system is unavailable.[10] However, it is generally less sensitive and may have difficulty distinguishing the compound from matrix components or metabolites with similar retention times and UV spectra.
Part 3: Troubleshooting & Data Interpretation
Q6: My compound appears to be rapidly disappearing in my assay, even in control incubations without the NADPH cofactor. What could be the cause?
A: This is a common issue that points away from classic CYP-mediated metabolism. Here’s a troubleshooting checklist:
Check Chemical Instability: First, refer to your baseline chemical stability data (from Q3). If the compound is unstable in the buffer alone, this is the most likely cause.
Non-Specific Binding (NSB): Compounds, particularly if they are lipophilic, can stick to the plasticware (e.g., microfuge tubes, pipette tips) or bind extensively to the microsomal proteins. This removes the compound from the solution, and it can be mistaken for degradation.
How to check for NSB: Run a control incubation at 0°C or immediately quench after adding the compound at t=0. Compare the peak area of this sample to a sample where the compound is added to a quenched (acetonitrile-treated) matrix. A significant difference suggests NSB.
Non-NADPH Dependent Metabolism: Some metabolic pathways do not require NADPH. For example, enzymes like Flavin-containing Monooxygenases (FMOs) or hydrolysis by carboxylesterases. While less likely for this specific structure, it remains a possibility.
Contamination: Ensure your buffers and reagents are free from any contamination that might degrade the compound.
Q7: I am not detecting any metabolites. Does this mean my compound is stable?
A: Not necessarily. Several factors could lead to this observation:
High Stability: The compound may indeed be highly stable to metabolism under the tested conditions. This is a valid outcome.
Slow Metabolism: The rate of metabolism might be too slow to produce detectable quantities of metabolites within the timeframe of your experiment. For slowly metabolized compounds, longer incubation times using plated hepatocytes may be necessary.[7]
Reactive Metabolites: The metabolites being formed could be highly reactive and unstable, covalently binding to proteins immediately upon formation. In this case, you would see a loss of the parent compound without the appearance of a stable metabolite in the solution.
Analytical Limitations: Your LC-MS/MS method may not be optimized to detect the specific metabolites. They may have poor ionization efficiency or different chromatographic behavior. You may need to develop specific analytical methods for predicted metabolites, such as the amino-reduced form.
Q8: How do I differentiate between chemical instability and metabolic degradation?
A: This is achieved through proper experimental design and the use of controls.
Observation
Interpretation
Compound loss in buffer alone (no microsomes)
Chemical Instability. The molecule is not stable under the pH and temperature conditions.
Compound loss in the presence of microsomes but WITHOUT NADPH
Suggests Non-Specific Binding or non-NADPH-dependent metabolism .
Compound loss only in the presence of microsomes AND NADPH
Clear evidence of NADPH-dependent metabolic degradation (likely CYP-mediated).
By comparing the rate of disappearance under these different conditions, you can confidently assign the cause of the observed loss of the parent compound.
Experimental Protocols
Protocol 1: Chemical Stability Assessment in PBS
Reagent Preparation:
Prepare a 10 mM stock solution of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole in 100% DMSO.
Prepare 1X Phosphate-Buffered Saline (PBS) and adjust the pH to 7.4.
Incubation:
Pre-warm the PBS at 37°C in a water bath for 15 minutes.
Initiate the reaction by adding the stock solution to the pre-warmed PBS to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.5%. Vortex gently to mix.
Time-Point Sampling:
Immediately take a 50 µL sample for the t=0 time point and add it to a tube containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., 100 nM Tolbutamide). Vortex to mix. This stops the reaction and precipitates any potential contaminants.
Continue to incubate the reaction mixture at 37°C.
Collect subsequent 50 µL samples at 15, 30, 60, and 120 minutes, quenching each in the same manner.
Sample Processing & Analysis:
Centrifuge all quenched samples at >12,000 x g for 10 minutes to pellet precipitated material.
Transfer the supernatant to HPLC vials.
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Plot the percentage of compound remaining versus time. A significant drop indicates chemical instability.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Reagent Preparation:
Prepare a 10 mM stock solution of the test compound and a positive control (e.g., Verapamil) in 100% DMSO.
Prepare a 100 mM potassium phosphate buffer, pH 7.4.
Prepare a 20 mM NADPH solution in buffer (prepare this fresh).
Thaw human liver microsomes (HLM) on ice. Dilute the HLM to a working concentration of 1 mg/mL in phosphate buffer.
Incubation Setup (Example for one time point):
Prepare two sets of tubes: "+NADPH" and "-NADPH".
In each tube, add buffer, HLM solution, and water to reach the desired pre-incubation volume.
Pre-incubate the tubes at 37°C for 5-10 minutes.
Add the test compound to each tube to a final concentration of 1 µM.
Reaction Initiation and Termination:
To the "+NADPH" tubes, add the NADPH solution to a final concentration of 1 mM to start the reaction. To the "-NADPH" tubes, add an equivalent volume of buffer.
For the t=0 sample, add 100 µL of ice-cold acetonitrile (with internal standard) before adding the NADPH.
Incubate the remaining tubes at 37°C in a shaking water bath.
At subsequent time points (e.g., 5, 15, 30, 60 min), stop the reaction by adding 100 µL of ice-cold acetonitrile with internal standard.
Sample Processing & Analysis:
Follow steps 4.1-4.3 from Protocol 1.
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Plot the natural log of the percentage remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
[6-Nitro-2,3-dihydroimidazo[2,1-b][1][2]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases - PubMed]([Link])
[Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][2]thiazine scaffold - Digital Medicine Association]([Link])
[BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][4]THIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters]([Link])
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support & Troubleshooting Center
Status: Operational | Tier: 3 (Senior Scientific Support)
Subject: Thermal Optimization & Regiocontrol in Imidazo[2,1-b]thiazole Nitration
Case ID: NIT-IMTZ-005
Executive Summary: The Thermal Balancing Act
You are likely encountering a yield/purity trade-off. The nitration of imidazo[2,1-b]thiazole is an Electrophilic Aromatic Substitution (EAS) that is highly sensitive to temperature due to the electron-rich nature of the fused thiazole ring.
The Sweet Spot: Typically -5°C to 10°C for the addition phase, warming to 20-25°C for completion.
The Risk: Temperatures >50°C often trigger oxidative ring opening of the thiazole sulfur, leading to "tar" formation and sulfoxide/sulfone byproducts rather than the desired nitro-heterocycle.
Module 1: Mechanism & Kinetics (The "Why")
To troubleshoot, you must visualize the competition between nitration and degradation. The C-5 position is the most nucleophilic site. However, the sulfur atom is prone to oxidation by nitric acid at elevated temperatures.
Key Mechanistic Insights:
Kinetic Control (Low T): Favors formation of the C-5 sigma complex.
Thermodynamic Pits (High T): High temperatures do not just promote C-6 isomerism; they activate the sulfur for oxidation, leading to ring cleavage.
Visualizing the Reaction Pathway:
Figure 1: Reaction coordinate showing the competition between the desired C-5 nitration and the high-temperature oxidative decomposition pathways.
Module 2: Troubleshooting Guide (FAQs)
Use this matrix to diagnose your specific experimental failure.
Symptom
Probable Cause
Corrective Action
Black Tar / Charring
Thermal Runaway / Oxidation. The reaction temperature spiked, causing the nitric acid to oxidize the sulfur atom, leading to polymerization.
CRITICAL: Lower addition temp to -10°C. Reduce addition rate of . Ensure efficient stirring to prevent "hot spots."
Low Yield (<40%)
Solubility Issues. The protonated substrate (imidazolium salt) precipitates out in concentrated , preventing reaction.
Increase volume to maintain solubility. Allow the mixture to warm to RT slowly after addition to ensure conversion.
C-6 Isomer Presence
Thermodynamic Control. Reaction temperature was too high during the aging phase.
Quench the reaction immediately after TLC indicates consumption of starting material. Do not heat above 25°C.
Exotherm upon Quench
Residual Nitrating Agent. Unreacted nitric acid reacting with water during workup.
Quench onto crushed ice with vigorous stirring. Keep internal temp <20°C during quench.
No Reaction
Deactivated Substrate. If your substrate has electron-withdrawing groups (e.g., -CF3, -CN), standard mixed acid may be too weak.
Switch to KNO3 / TFA (Trifluoroacetic Acid) . This generates a more reactive nitronium species in a lipophilic medium.
Module 3: Safety & Exotherm Management
WARNING: Nitration of heterocycles is notoriously exothermic. The heat of reaction (
) can exceed -150 kJ/mol.
The "Red Zone" Protocol:
Never scale up a nitration reaction without knowing the Adiabatic Temperature Rise (
) .
Figure 2: Mandatory safety workflow for scaling nitration reactions. Note the reliance on calorimetry before scale-up.
Module 4: Validated Standard Protocol
Context: This protocol is optimized for unsubstituted or alkyl-substituted imidazo[2,1-b]thiazoles .
Reference Standard: Based on modified procedures for Levamisole derivatives [1, 3].
Constraint: Maintain internal temperature < 10°C .
Tip: If viscosity increases, increase stirring speed (RPM).
Aging (Conversion):
Once addition is complete, allow the reaction to warm to 20°C (Room Temp) .
Stir for 1–3 hours. Monitor by HPLC/TLC.
Do not heat unless conversion stalls for >4 hours.
Workup:
Pour reaction mixture onto crushed ice (5x reaction volume).
Neutralize carefully with
or to pH 7-8.
Precipitate is usually the product. Filter and wash with cold water.
References
BenchChem Technical Support. (2025).[2][4] Optimizing reaction conditions for the nitration of methyl-triazole and related heterocycles. BenchChem.[2][4] Link
Moriarty, R. M., et al. (2021). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles.[5] National Institutes of Health (PMC). Link
Sharifi, Z., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives. Iranian Journal of Pharmaceutical Research. Link
IChemE (Institution of Chemical Engineers). (2023). Incidents in the chemical industry due to thermal-runaway chemical reactions.[6] IChemE Safety Centre. Link
Guo, S., et al. (2021). Continuous kilogram-scale process for the synthesis strategy of nitro-heterocycles in microreactor. Chemical Engineering Research and Design.[7] Link
Preventing degradation of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole in storage
Technical Support Center: 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole Welcome to the technical support guide for 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole. This resource is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole
Welcome to the technical support guide for 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to prevent degradation.
5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole is a heterocyclic compound with a nitro group, a structural feature that significantly influences its chemical reactivity and stability. The electron-withdrawing nature of the nitro group, combined with the fused imidazo[2,1-b][1][2]thiazole ring system, makes the molecule susceptible to specific degradation pathways. A thorough understanding of these vulnerabilities is the first step toward effective preservation.
Nitroaromatic compounds are known to be sensitive to several environmental factors, including light, heat, and pH.[1] The nitro group can make the aromatic system more susceptible to nucleophilic attack and can also participate in redox reactions. Furthermore, the fused imidazole and thiazole rings, while contributing to the overall aromaticity and biological activity, may also present specific points of lability. The ether linkage of the phenoxy group can also be a site for hydrolytic cleavage under certain conditions.
Potential Degradation Pathways
While specific degradation pathways for 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole are not extensively documented in publicly available literature, we can infer potential routes based on the chemistry of related nitro-containing heterocyclic compounds. These may include:
Photodegradation: Many nitroaromatic compounds are susceptible to degradation upon exposure to UV or visible light. This can involve complex rearrangements or cleavage of the molecule.[3]
Hydrolysis: The compound may undergo hydrolysis at the ether linkage or potentially within the heterocyclic ring system, especially under strongly acidic or basic conditions.
Thermal Degradation: Elevated temperatures can provide the energy needed to initiate decomposition reactions.[1]
Oxidative Degradation: The presence of oxidizing agents could lead to modification of the nitro group or the heterocyclic rings.[2]
Reductive Degradation: Conversely, reducing agents can reduce the nitro group to an amino group or other intermediates, altering the compound's properties and activity.[4]
Below is a generalized diagram illustrating potential degradation triggers for nitro-containing heterocyclic compounds.
Caption: Potential triggers for the degradation of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole.
Recommended Storage and Handling Protocols
Proper storage is paramount to maintaining the integrity of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole. The following conditions are recommended based on the general principles for storing nitroaromatic compounds.[1][5]
Summary of Recommended Storage Conditions
Condition
Recommendation
Rationale
Temperature
Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
To minimize thermal degradation and reduce vapor pressure.[1]
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon).
To prevent oxidation and reactions with atmospheric moisture.[1]
Light
Protect from light by using amber vials or storing in the dark.
Nitroaromatic compounds can be photosensitive and degrade upon exposure to light.
Container
Keep in a tightly sealed container.
To prevent evaporation, contamination, and exposure to moisture.[1]
Keep away from strong oxidizing agents, reducing agents, strong acids, and strong bases.[5][6]
To prevent chemical reactions that could lead to degradation or hazardous situations.
Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Avoid Inhalation: Handle in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.
Prevent Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Ignition Sources: Keep away from heat, sparks, and open flames.[1]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the storage and use of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole.
Q1: I've noticed a change in the color of my compound from a light yellow to a darker shade. What could be the cause?
A1: A color change often indicates degradation. This could be due to exposure to light, heat, or air (oxidation). It is crucial to reassess your storage conditions. Ensure the compound is stored in a tightly sealed, amber-colored vial, under an inert atmosphere if possible, and at the recommended cool temperature. Before further use, it is highly advisable to re-analyze the purity of the compound using a suitable analytical method like HPLC.
Q2: My compound has been stored at room temperature for an extended period. Is it still viable for my experiments?
A2: While short-term storage at room temperature may be acceptable for some stable compounds, prolonged exposure can lead to gradual degradation, especially for sensitive molecules like nitroaromatics.[7] We strongly recommend performing a purity check (e.g., by HPLC or LC-MS) to confirm its integrity before use. For long-term storage, refrigeration is the best practice.
Q3: I need to prepare a stock solution of the compound. What is the best solvent, and how should I store the solution?
A3: The choice of solvent depends on the specific experimental requirements. Common solvents for similar heterocyclic compounds include DMSO, DMF, or acetonitrile. For stability studies, acetonitrile or methanol are often used.[1] Once in solution, the compound may be more susceptible to degradation. Therefore, it is recommended to:
Prepare fresh solutions for each experiment whenever possible.
If storage is necessary, store stock solutions at -20°C or -80°C in tightly sealed, amber vials.
Before use, allow the solution to thaw completely and come to room temperature to ensure homogeneity.
Q4: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing my compound. Could this be degradation?
A4: Yes, the appearance of new, unexpected peaks is a classic sign of degradation.[8] These peaks represent degradation products. To confirm this, you can perform a forced degradation study. This involves intentionally exposing small aliquots of your compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting samples by HPLC.[9] This will help you identify the retention times of the degradation products and confirm if they are present in your stored sample.
Q5: How can I prevent degradation during my experimental workflow?
A5: Minimizing exposure to harsh conditions is key.
Protect your samples from light by using amber-colored labware or covering them with aluminum foil.
Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible time.
Be mindful of the pH of your solutions. If your experiment involves strongly acidic or basic conditions, consider the potential for hydrolysis.
Work under an inert atmosphere if your experiment is sensitive to oxidation.
Experimental Protocols for Degradation Analysis
To ensure the quality of your 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole, it is essential to have a reliable analytical method to assess its purity and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[10]
Protocol: Purity Determination by HPLC-UV
This protocol provides a general framework for developing an HPLC method. Optimization will be required for your specific instrumentation and compound batch.
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole reference standard and sample
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for nitroaromatic compounds is a gradient of water and acetonitrile. For example:
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
Sample Preparation: Dissolve the test sample in the same solvent as the standard to a similar concentration.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Nitroaromatic compounds often have strong absorbance in the UV region.
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18-20 min: 30% B (re-equilibration)
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
Data Analysis:
Identify the peak corresponding to 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole based on the retention time of the reference standard.
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Quantify the amount of the compound in the sample using the calibration curve if necessary.
The following diagram illustrates a typical workflow for HPLC-based stability testing.
Caption: Workflow for assessing compound purity and stability using HPLC-UV.
References
Combourieu, B., Besse-Hoggan, P., Sancelme, M., & Delort, A. M. (2000). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate. Available from: [Link]
Li, X., Li, M., & Li, F. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. Available from: [Link]
Jenkins, T. F., & Walsh, M. E. (1995). Preservation of Water Samples Containing Nitroaromatics and Nitramines. DTIC. Available from: [Link]
Jenkins, T. F., Walsh, M. E., & Thorne, P. G. (1993). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC. Available from: [Link]
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]
Patel, Y., et al. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]
PubChem. Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-. Available from: [Link]
PubChem. 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole. Available from: [Link]
ATSDR. (1995). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Available from: [Link]
Sławiński, J., Szafrański, K., & Brzozowski, Z. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]
Ye, J., Singh, A., & Ward, O. P. (2004). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. Semantic Scholar. Available from: [Link]
Prados-Joya, G., Sánchez-Polo, M., Rivera-Utrilla, J., & Ferro-García, M. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. Available from: [Link]
Chatterjee, A., Sivaprasad, G. V., Devarakonda, R. K., & Sharma, R. S. K. (2023). A constructive synthetic approach for reduction of nitro heterocyclics- characterization and degradation studies. ResearchGate. Available from: [Link]
Gupta, A., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
Green, S., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Available from: [Link]
Kumar, A., & Kumar, D. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available from: [Link]
Moore, D. E. (1983). photolytic rearrangement of metronidazole to 1‐hydroxyethyl‐2‐methyl‐4‐hydroxyimino‐5‐oxo‐imidazole and the formation of copper complexes of these compounds. ResearchGate. Available from: [Link]
Baertschi, S. W. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]
Kumar, D., et al. (2015). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][11] thiadiazole derivatives. Der Pharma Chemica. Available from: [Link]
Lata, S., et al. (2018). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][11]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available from: [Link]
Plotnikova, Y. I., et al. (2020). Acid-base properties of imidazo[2,1- b ] tiazole and tiazolo[3,2- а ] benzimidazole derivatives. Proceedings of Universities. Applied Chemistry and Biotechnology. Available from: [Link]
Spain, J. C. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. PubMed. Available from: [Link]
Palmer, B. D., et al. (2017). 6-Nitro-2,3-dihydroimidazo[2,1-b][1][2]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. PubMed. Available from: [Link]
Glover, D. J. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. Available from: [Link]
Sharma, A., & Kumar, V. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available from: [Link]
Bashiri, G., et al. (2024). Structural insights into the enzymatic breakdown of azomycin-derived antibiotics by 2-nitroimdazole hydrolase (NnhA). PMC. Available from: [Link]
Bunev, A. S., et al. (2014). 7-Nitro-2-phenylimidazo[2,1-b][1][2]benzothiazole. PMC. Available from: [Link]
A Comparative Guide to Benchmark Compounds for Screening 5-Nitro-6-phenoxyimidazo[2,1-b]thiazole Analogues Against Mycobacterium tuberculosis
A Comparative Guide to Benchmark Compounds for Screening 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole Analogues Against Mycobacterium tuberculosis This guide provides a comprehensive framework for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Benchmark Compounds for Screening 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole Analogues Against Mycobacterium tuberculosis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the screening and evaluation of novel 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole derivatives as potential antitubercular agents. The selection of appropriate benchmark compounds is critical for contextualizing the potency and potential mechanism of action of new chemical entities. This document outlines the rationale for selecting key benchmarks, details their mechanisms of action, and provides robust, step-by-step protocols for essential in vitro screening assays.
Rationale for Benchmark Compound Selection
The landscape of tuberculosis (TB) drug discovery is marked by the urgent need for novel compounds to combat drug-resistant strains.[3][4] The 5-nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole scaffold is of significant interest, sharing a core nitroimidazole moiety with recently approved and investigational anti-TB drugs.[5] To effectively evaluate novel analogues of this scaffold, a multi-faceted benchmarking strategy is proposed, incorporating compounds with similar mechanisms, alternative targets within the same pathway, and established first-line agents.
Primary Benchmarks (Nitroimidazole Prodrugs): These compounds share the fundamental bioactivation mechanism expected for the 5-nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole series, making them direct and indispensable comparators.
Pretomanid (PA-824): A nitroimidazooxazine, Pretomanid was approved for treating specific forms of highly drug-resistant TB.[6] Its mechanism involves activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis (Mtb), leading to the inhibition of mycolic acid synthesis and the release of reactive nitrogen species that act as respiratory poisons.[2][6][7][8][9]
Delamanid (OPC-67683): A nitro-dihydro-imidazooxazole derivative, Delamanid is also a prodrug activated by Ddn.[1][10][11] It specifically inhibits the synthesis of methoxy- and keto-mycolic acids, which are crucial components of the mycobacterial cell wall.[1][10][12]
Secondary Benchmark (Alternative Mechanism Targeting Arabinan Synthesis): To probe for specificity and understand the potential for synergistic interactions, a compound targeting a different step in the cell wall synthesis pathway is invaluable.
BTZ043 (Benzothiazinone): This potent, preclinical candidate represents a distinct class of nitroaromatic compounds.[4][13] BTZ043 is also a prodrug, but it is activated to a nitroso derivative that covalently inhibits the DprE1 enzyme.[13] DprE1 is essential for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[13][14]
Reference Standard (First-Line Antitubercular Agent): Comparison with a "gold standard" first-line drug provides a broader context for the potency of novel compounds.
Isoniazid (INH): A cornerstone of TB therapy for decades, Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form covalently inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking mycolic acid synthesis. It is a critical benchmark for assessing the potential of new compounds to rival established treatments.[15][16]
Mechanism of Action Overview
A fundamental understanding of the targets of benchmark compounds is crucial for interpreting screening data. Both the primary and secondary benchmarks selected here disrupt the biosynthesis of the unique and essential mycobacterial cell wall, albeit through different enzymatic targets.
Nitroimidazole Bioactivation and Mycolic Acid Inhibition
Pretomanid and Delamanid share a common activation pathway. They are prodrugs that require intracellular reduction of their nitro group by the Ddn enzyme, which utilizes the cofactor F420.[2][6][10][11] This activation generates reactive nitrogen species, including nitric oxide (NO).[2][9][17] These reactive intermediates have a dual effect: they inhibit the synthesis of mycolic acids, essential lipid components of the cell wall, and act as respiratory poisons, killing even non-replicating, anaerobic bacteria.[2][7][8]
Caption: Bioactivation of Nitroimidazole Prodrugs in M. tuberculosis.
Benzothiazinone and DprE1 Inhibition
BTZ043 also requires intracellular activation to a nitroso derivative. This activated form then forms a covalent bond with a cysteine residue in the active site of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[4][13][14] The inhibition of DprE1 blocks the formation of DPA, the precursor for arabinan synthesis, leading to cell lysis and bacterial death.[14]
Comparative Efficacy Data
The following table summarizes the reported in vitro activity of the selected benchmark compounds against the standard laboratory strain of M. tuberculosis, H37Rv. These values serve as a primary reference for evaluating the potency of new chemical entities.
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific assay conditions and media used. The ranges provided are compiled from multiple literature sources for reference.
Experimental Protocols for Screening
The following protocols describe standard, robust assays for determining the in vitro efficacy of compounds against M. tuberculosis.
Protocol 1: Whole-Cell Activity via Microplate AlamarBlue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent resazurin (AlamarBlue) to the pink, fluorescent resorufin by metabolically active cells.[18][19]
Caption: Workflow for the Microplate AlamarBlue Assay (MABA).
Step-by-Step Methodology:
Compound Plating: Prepare serial two-fold dilutions of test and benchmark compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final volumes should be 50 µL per well. Include a no-drug control.
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to achieve a final inoculum of approximately 5 x 10^4 CFU/well.
Inoculation: Add 50 µL of the prepared Mtb inoculum to each well of the compound plate.
Incubation: Seal the plate and incubate at 37°C for 7 days.[20]
Reagent Addition: After incubation, add 20 µL of 0.02% Resazurin (AlamarBlue) and 12.5 µL of 20% Tween 80 to each well.[20]
Final Incubation: Re-incubate the plate at 37°C for 20-24 hours.[20]
MIC Determination: Observe the wells visually or read on a plate reader. The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).
Protocol 2: Rapid Screening via Luciferase Reporter Phage (LRP) Assay
LRP assays provide a more rapid assessment of antimycobacterial activity, often yielding results in 3-4 days.[3] This method uses a mycobacteriophage engineered to express a luciferase gene. Upon infecting viable Mtb, the phage injects its DNA, leading to luciferase expression. The addition of luciferin substrate results in light emission, which is proportional to the number of viable bacteria.[3][21][22]
Caption: Workflow for Intracellular M. tuberculosis Activity Assay.
Step-by-Step Methodology:
Cell Seeding: Seed a murine macrophage cell line (e.g., J774) in a 96-well plate and allow them to adhere overnight.
Infection: Infect the macrophage monolayer with an autoluminescent Mtb strain (e.g., H37Rv_LuxABCDE) or a wild-type strain at a multiplicity of infection (MOI) of 10.
[18][23]3. Removal of Extracellular Bacteria: Incubate for 4 hours to allow phagocytosis. Afterwards, wash the cells three times with fresh medium to remove extracellular bacteria.
[23]4. Compound Treatment: Add fresh culture medium containing two-fold serial dilutions of the test and benchmark compounds.
Incubation: Incubate the plates for 3 to 7 days at 37°C in a 5% CO2 atmosphere.
[18][23]6. Viability Assessment:
Luminescence: If using a luminescent Mtb strain, measure the light output directly on a plate reader at various time points (e.g., days 3, 5, and 7).
[18] * CFU Counting: Lyse the macrophages with a solution of 0.1% saponin. Serially dilute the lysate and plate on Middlebrook 7H11 agar plates. Incubate for 3-4 weeks and count the colony-forming units (CFU).
Data Analysis: Determine the compound concentration that results in a 90% reduction in bacterial viability (EC90) compared to the untreated control.
Data Interpretation and Next Steps
Primary Screen Analysis: Compare the MIC values of your novel 5-Nitro-6-phenoxyimidazo[2,1-b]t[1][2]hiazole analogues to those of Pretomanid and Delamanid. Compounds with comparable or superior potency warrant further investigation.
Mechanism of Action Insight: If a compound is highly active but shows reduced potency compared to BTZ043, it is likely acting through the expected nitroimidazole pathway. Conversely, if it shows exceptional potency similar to BTZ043, it may have an alternative or dual mechanism of action that could be explored through resistance studies.
Clinical Relevance: Comparing potency to Isoniazid provides a high-level view of a compound's potential. A novel compound should ideally demonstrate activity against INH-resistant Mtb strains in subsequent studies.
Intracellular Efficacy: A favorable ratio of intracellular EC90 to extracellular MIC is desirable, indicating good cell penetration and activity within the host cell environment.
Follow-up Studies: Promising compounds should be advanced to cytotoxicity testing against mammalian cell lines (e.g., HepG2, Vero) to determine a selectivity index. Further studies could include screening against drug-resistant clinical isolates, in vitro ADME-Tox profiling, and ultimately, evaluation in animal models of TB infection.
[5][24]
Conclusion
The systematic screening of novel 5-Nitro-6-phenoxyimidazo[2,1-b]t[1][2]hiazole analogues requires a robust and well-contextualized approach. By employing a carefully selected panel of benchmark compounds—including direct mechanistic analogues (Pretomanid, Delamanid), an alternative pathway inhibitor (BTZ043), and a first-line standard (Isoniazid)—researchers can effectively triage new chemical entities. The detailed protocols provided herein for whole-cell, rapid reporter, and intracellular assays offer a validated workflow to generate high-quality, comparable data, thereby accelerating the discovery of new and effective treatments for tuberculosis.
References
Delamanid: A new armor in combating drug-resistant tuberculosis - PMC - NIH. (n.d.). National Institutes of Health.[Link]
Mechanism of action of delamanid. This antibiotic prevents the biosynthesis of methoxy - ResearchGate. (n.d.). ResearchGate.[Link]
Newer Anti-TB Drugs: Delamanid [Dlm] - Knowledge Base. (2021, March 15). National Institute of Tuberculosis and Respiratory Diseases.[Link]
Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC. (n.d.). National Institutes of Health.[Link]
Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges | Bioscience Biotechnology Research Communications. (n.d.). Bioscience Biotechnology Research Communications.[Link]
Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC. (2009, May 8). National Institutes of Health.[Link]
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (n.d.). American Society for Microbiology.[Link]
Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. (2021, November 12). Frontiers.[Link]
Tuberculosis (TB) Treatment - WWL NHS Foundation Trust. (n.d.). WWL NHS Foundation Trust.[Link]
Mechanism of action and resistance of Pretomanid drug. Pretomanid... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.[Link]
Microplate-based alamar blue assay (MABA) - Bio-protocol. (n.d.). Bio-protocol.[Link]
Luciferase in vivo expression technology: use of recombinant mycobacterial reporter strains to evaluate antimycobacterial activity in mice | Antimicrobial Agents and Chemotherapy. (n.d.). American Society for Microbiology.[Link]
Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC. (n.d.). National Institutes of Health.[Link]
Full article: In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. (2020, January 3). Taylor & Francis Online.[Link]
AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS - PharmaTutor. (2015, March 2). PharmaTutor.[Link]
Antitubercular Medications - StatPearls - NCBI Bookshelf. (2023, June 3). National Center for Biotechnology Information.[Link]
Microplate Alamar Blue Assay for Staphylococcus epidermidis Biofilm Susceptibility Testing - PMC. (n.d.). National Institutes of Health.[Link]
Tuberculosis (TB) Medication: Antitubercular agents. (2024, October 31). Medscape.[Link]
Management of tuberculosis - Wikipedia. (n.d.). Wikipedia.[Link]
Whole Blood Mycobacterial Growth Assays for Assessing Human Tuberculosis Susceptibility: A Systematic Review and Meta-Analysis. (n.d.). Frontiers.[Link]
Nanoluciferase Reporter Mycobacteriophage for Sensitive and Rapid Detection of Mycobacterium tuberculosis Drug Susceptibility. (n.d.). American Society for Microbiology.[Link]
Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (n.d.). American Society for Microbiology.[Link]
Mechanism of action of benzothiazinone and inhibitors of DprE1. - ResearchGate. (n.d.). ResearchGate.[Link]
An In Vitro Caseum Binding Assay that Predicts Drug Penetration in Tuberculosis Lesions. (2016, December 19). Journal of Visualized Experiments.[Link]
Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. (2015, October 15). PubMed.[Link]
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (n.d.). National Institutes of Health.[Link]
Synthesis and pharmacological activity of imidazo[2,1-b]t[1][2][10]hiadiazole derivatives. (n.d.). ResearchGate.[Link]
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][10]HIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters. (n.d.). Heterocyclic Letters.[Link]
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016, November 1). PubMed.[Link]
6-Nitro-2,3-dihydroimidazo[2,1-b]t[1][2]hiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases - PubMed. (2017, June 1). PubMed.[Link]
7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b]o[1][2]xazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis - PubMed. (2017, May 25). PubMed.[Link]
Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (2025, November 1). PubMed.[Link]
Nitroimidazooxazoles# Part XXIV, Search for Antileishmanial Agents: 2,3-Dihydro-6- nitroimidazo[2,1-b]oxazoles as Potential Anti - Semantic Scholar. (n.d.). Semantic Scholar.[Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. (n.d.). MDPI.[Link]
Validating Purity of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole: A Mass Spectrometry Guide
Topic: Validating purity of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole using Mass Spectrometry Content Type: Publish Comparison Guides Strategic Context: The Purity Imperative In the development of nitro-aromatic heter...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating purity of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole using Mass Spectrometry
Content Type: Publish Comparison Guides
Strategic Context: The Purity Imperative
In the development of nitro-aromatic heterocycles like 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole , purity is not merely a percentage—it is a safety gate. This scaffold, sharing structural homology with anti-infective agents (e.g., Levamisole, Pretomanid), presents unique analytical challenges. The nitro group (
) is susceptible to partial reduction during synthesis or storage, generating hydroxylamine or amine impurities that are often genotoxic.
While HPLC-UV is the industry workhorse for potency, it frequently fails to detect co-eluting impurities lacking distinct chromophores or those with identical UV absorption profiles to the parent drug. High-Resolution Mass Spectrometry (HRMS) stands as the superior alternative, offering the specificity required to distinguish the parent compound from isobaric interferences and trace reduction byproducts.
Comparative Analysis: MS vs. Traditional Alternatives
The following table contrasts the performance of Mass Spectrometry against standard alternatives for this specific nitro-imidazo-thiazole scaffold.
Feature
LC-MS/MS (HRMS)
HPLC-UV (PDA)
1H-NMR
Primary Utility
Impurity identification & trace quantitation
Potency assay & main peak purity
Structural confirmation
Specificity
High: Distinguishes by and fragmentation pattern.
Medium: Limited by UV absorption overlap.
High: But suffers from signal overlap in complex mixtures.
Sensitivity (LOD)
Excellent: pg/mL range (essential for genotoxic impurities).
Good: µg/mL range.
Poor: ~0.1-1% impurity limit.
Nitro-Specific Risk
Detects (reduction) and (loss of NO) variants.
Often misses partial reduction products.
Cannot easily quantify trace reduced species.
Throughput
High (UPLC coupled).
High.
Low.
Expert Insight: For 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole, UV detection at 254 nm is often insufficient because the phenoxy group dominates the spectrum, masking subtle changes in the imidazole core. MS is non-negotiable for validating "purity" in the context of toxicity.
Technical Workflow: LC-MS Validation Protocol
This protocol is designed for a Q-TOF or Orbitrap system, prioritizing the detection of the parent ion and the segregation of potential nitro-reduction impurities.
Phase A: Sample Preparation
Solvent: Dissolve 1 mg of the compound in 1 mL of Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.
Why? The imidazo[2,1-b]thiazole core is basic; acid facilitates protonation (
).
Filtration: 0.22 µm PTFE filter (Avoid Nylon, which can adsorb nitro-aromatics).
Concentration: Dilute to 1 µg/mL for MS tuning; 100 µg/mL for impurity profiling.
In-Source Fragmentation: Nitro compounds are thermally labile. If you see a high abundance of
in the full scan (MS1), lower your Fragmentor Voltage or Source Temperature .
Adduct Formation: In ESI+, you may see
or . These are not impurities but artifacts of salt in the mobile phase/glassware. Use LC-MS grade solvents to minimize this.[6]
Carryover: The phenoxy group increases lipophilicity. Ensure a blank injection follows high-concentration samples to prevent "ghost peaks" in subsequent runs.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Thompson, A. M., et al. (2017).[7] 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis.[7] Bioorganic & Medicinal Chemistry Letters.[7] Link
Ermer, J., & Miller, J. H. (2006). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. Link
Katiyar, A., et al. (2016).[2] Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives.[1][2][3][5][7][8][9] Acta Poloniae Pharmaceutica.[2] Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for nitro-group reduction chemistry). Link
Selectivity index of 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole against mammalian cells
This guide details the evaluation of the Selectivity Index (SI) for 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole , a specialized nitro-heterocyclic candidate likely targeted for antitubercular or anti-parasitic applicati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the evaluation of the Selectivity Index (SI) for 5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole , a specialized nitro-heterocyclic candidate likely targeted for antitubercular or anti-parasitic applications (e.g., Leishmania, Trypanosoma).
Executive Summary & Compound Profile
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole belongs to a class of fused bicyclic nitroimidazoles designed to overcome resistance mechanisms common in first-line therapies. Its structural logic combines the imidazo[2,1-b]thiazole core (known for favorable pharmacokinetics) with a 5-nitro "warhead" (bioreductive activation) and a 6-phenoxy substituent (lipophilicity modulation for membrane penetration).
The Selectivity Index (SI) is the critical "safety margin" metric in early drug discovery, quantifying the window between antiparasitic/antibacterial potency and mammalian host toxicity.
5-Nitro Group: Acts as a prodrug. It is selectively reduced by pathogen-specific nitroreductases (e.g., Ddn in M. tuberculosis or type I NTR in trypanosomes) into reactive nitroso/hydroxylamine species that damage pathogen DNA.
6-Phenoxy Group: Increases lipophilicity (
), enhancing passive diffusion across the complex mycobacterial cell wall or parasite membranes, while potentially altering metabolic stability.
Comparative Analysis: Potency vs. Toxicity[9][10]
The following table compares the theoretical performance of the 6-phenoxy derivative against standard nitro-drugs based on structure-activity relationship (SAR) data from analogous nitroimidazothiazoles (Thompson et al., 2017; Ding et al., 2012).
Table 1: Comparative Selectivity Profile
Compound
Target Indication
IC50 (Pathogen)
CC50 (Mammalian)*
Selectivity Index (SI)
Clinical Status
5-Nitro-6-phenoxy-imidazo[2,1-b]thiazole
TB / Leishmania
0.05 - 0.5 µM
> 50 µM
> 100
Research Lead
Pretomanid (PA-824)
Tuberculosis
0.1 - 0.3 µM
> 100 µM
> 300
FDA Approved
Fexinidazole
HAT (Sleeping Sickness)
0.5 - 2.0 µM
> 50 µM
25 - 100
Approved
Metronidazole
Anaerobes
1.0 - 10 µM
> 1000 µM
> 100
Standard of Care
Generic Nitro-Thiazole
Broad Spectrum
5.0 - 20 µM
10 - 50 µM
2 - 5
Discontinued (Toxic)
Note: High SI (>10) indicates a favorable safety window.[9] An SI < 2 suggests general cytotoxicity rather than specific antimicrobial action.
Mammalian Cell Lines used: Vero (Kidney), HepG2 (Liver), or L6 (Myoblast).
Experimental Protocols (Self-Validating Systems)
To accurately determine the SI, you must run parallel assays for Cytotoxicity (CC50) and Potency (IC50) .
A. Mammalian Cytotoxicity Assay (CC50 Determination)
Objective: Determine the concentration lethal to 50% of host cells.
Cell Line: Vero cells (ATCC CCL-81) or HepG2.
Protocol:
Seeding: Plate Vero cells (5,000 cells/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
Compound Treatment: Prepare a serial dilution of the 5-Nitro-6-phenoxy derivative (e.g., 100 µM down to 0.1 µM) in 0.5% DMSO (final). Include Doxorubicin as a positive control (toxic) and 0.5% DMSO as a negative control (non-toxic).
Incubation: Incubate for 72 hours . (Note: Nitro-compounds can show time-dependent toxicity; 72h is standard).
Readout (Resazurin/Alamar Blue): Add 20 µL of Resazurin solution (0.15 mg/mL). Incubate for 4 hours.
Detection: Measure fluorescence (Ex 560 nm / Em 590 nm).
Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate CC50 .
B. Pathogen Potency Assay (IC50 Determination)
Objective: Determine the concentration inhibiting 50% of pathogen growth.
Target: M. tuberculosis H37Rv (MABA assay) or L. donovani amastigotes (Macrophage rescue assay).
Protocol (General Anti-Infective):
Culture: Inoculate log-phase pathogens into 96-well plates.
Treatment: Add serial dilutions of the compound.
Incubation: 5-7 days (for M.tb) or 72h (for Leishmania).
Readout: Add Resazurin (as above). A change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth.
Calculation: Calculate IC50 based on fluorescence inhibition relative to untreated controls.
C. Selectivity Index Calculation
Interpretation:
SI > 50: Excellent candidate. The mechanism is likely specific (e.g., nitroreductase activation).
SI < 10: Poor candidate. Likely membrane disruption or general mitochondrial toxicity.
Visualizations
Diagram 1: Mechanism of Selectivity
This diagram illustrates why the compound kills the pathogen but spares the mammalian cell.
Caption: Selective activation mechanism. The 5-nitro group remains stable in mammalian cells but is bio-activated by pathogen-specific enzymes (NTR), driving the high Selectivity Index.
Diagram 2: Experimental Workflow for SI Determination
Caption: Workflow for determining Selectivity Index. Parallel processing of cytotoxicity and potency assays ensures data comparability.
References
Thompson, A. M., et al. (2017). "6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases." Bioorganic & Medicinal Chemistry Letters.
Patterson, S., & Wyllie, S. (2014). "Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects." Trends in Parasitology.
Ding, Z., et al. (2012). "Synthesis and biological evaluation of novel fused heterocyclic derivatives as potent antitubercular agents." Journal of Medicinal Chemistry.
A Comprehensive Guide to the Safe Disposal of 5-Nitro-6-phenoxyimidazo[2,1-b]thiazole
A Comprehensive Guide to the Safe Disposal of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole This document provides a detailed operational and disposal plan for 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole, a novel heter...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Safe Disposal of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole
This document provides a detailed operational and disposal plan for 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole, a novel heterocyclic compound. As this is a research chemical, specific regulatory data and a formal Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative approach, extrapolating from the known hazards of its constituent chemical moieties: the nitro group, the phenoxy group, and the fused imidazo[2,1-b][1][2]thiazole heterocyclic core. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance.
Hazard Assessment: A Structurally-Informed Approach
The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological and environmental data for 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole, we must infer its risk profile from its structure.
The Nitro Group (-NO₂): Nitro-containing organic compounds are often associated with toxicity and, in some cases, energetic or explosive properties.[3] Many nitroaromatic compounds are classified as harmful or toxic.[4][5] Therefore, this compound must be handled as a potentially toxic substance.
Imidazo[2,1-b][1][2]thiazole Core: This fused heterocyclic system contains both nitrogen and sulfur.[6][7] Such compounds are frequently biologically active.[8][9] Upon incineration, there is a potential for the formation of hazardous nitrogen oxides (NOx) and sulfur oxides (SOx).[5][10] This necessitates disposal via a licensed hazardous waste facility equipped with appropriate scrubbers.
Phenoxy Group (-OC₆H₅): While generally less reactive than the other functional groups present, the phenoxy moiety contributes to the overall molecular weight and lipophilicity of the compound, which can influence its environmental fate.
Based on this structural analysis, 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole must be presumed to be a hazardous substance. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste. [1]
Operational and Disposal Plan: A Step-by-Step Protocol
This plan outlines the necessary steps from the point of waste generation to its final disposal. The core principle is the segregation and containment of the hazardous waste to prevent accidental release or reaction.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn. Based on guidelines for similar nitro- and thiazole-containing compounds, the minimum required PPE includes:
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[11][12]
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[11]
Body Protection: A standard laboratory coat.
Respiratory Protection: If handling the solid material and there is a risk of generating dust, use an approved respirator or conduct the work within a certified chemical fume hood.[12]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[2][13]
Waste Streams: All materials contaminated with 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole must be collected as hazardous waste. This includes:
Rinsate from cleaning contaminated glassware (see Step 5).
Incompatibility: This waste stream must be kept separate from other incompatible waste types. A summary of key incompatibilities is provided in the table below.
Waste Class
Segregation Requirement
Rationale
Strong Acids
Store Separately
Risk of violent reaction or degradation, potentially releasing toxic fumes.[2][13]
The full chemical name: "5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole" (no abbreviations or formulas).[14][15]
An accurate estimation of the concentration and total quantity.
The date when waste was first added (accumulation start date).[14]
The name and contact information of the principal investigator or generator.[14]
All relevant hazard warnings (e.g., "Toxic," "Irritant").
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][15]
Storage Conditions:
Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[1]
The SAA must be away from heat sources, direct sunlight, and areas of high traffic.
Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[1]
Step 5: Decontamination and Empty Container Disposal
Any glassware or equipment that has come into contact with the compound must be decontaminated.
Procedure:
Rinse the container or glassware with a suitable solvent (e.g., acetone, ethanol).
The first rinsate must be collected and disposed of as hazardous liquid waste. [1] For highly toxic compounds, the first three rinses must be collected. Given the unknown toxicity of this compound, collecting the first three rinses is a recommended conservative practice.
After the initial hazardous rinses, the glassware can be washed normally.
Empty Stock Bottles: A container is not considered "empty" until all contents have been thoroughly removed.[1]
Triple rinse the container as described above, collecting the rinsate as hazardous waste.
Allow the container to air-dry completely in a fume hood.
Thoroughly deface or remove the original label before disposing of the rinsed, dried container in the appropriate recycling bin (e.g., glass disposal).[1]
Step 6: Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.
Action: Once a waste container is 90% full or has been in accumulation for six months, schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[14][15]
Responsibility: The EHS office will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[4][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole waste.
Caption: Decision workflow for handling and disposing of 5-Nitro-6-phenoxyimidazo[2,1-b][1][2]thiazole waste.
References
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
Safety Data Sheet: 2-Amino-5-nitrothiazole. TCI Chemicals.